2-Chloro-N,N-diphenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXINIGTYIHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279514 | |
| Record name | 2-Chloro-N,N-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-43-3 | |
| Record name | 5428-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N,N-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-N,N-diphenylacetamide (CAS: 5428-43-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diphenylacetamide is a chemical compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive chloroacetyl group and two phenyl rings attached to a nitrogen atom, makes it a versatile building block in medicinal chemistry and materials science. While the compound itself is not primarily known for its biological activity, its derivatives have been explored for a range of pharmacological applications, including antimicrobial and analgesic properties. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and its role as a precursor to biologically active molecules.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5428-43-3 | [1] |
| Molecular Formula | C₁₄H₁₂ClNO | [2] |
| Molecular Weight | 245.70 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 413 K (140 °C) | [3][4] |
| Density (calculated) | 1.326 g/cm³ | [5][6] |
| Solubility | Low in water; soluble in organic solvents. |
Table 2: Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [3][4] |
| Space Group | P2₁2₁2₁ | [4] |
| a | 6.4350(13) Å | [3][4] |
| b | 12.799(3) Å | [3][4] |
| c | 14.944(3) Å | [3][4] |
| V | 1230.8(5) ų | [3][4] |
| Z | 4 | [3][4] |
Spectral Data Summary:
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not extensively reported in the available literature. Characterization is often focused on the derivatives synthesized from this intermediate.[7][8] However, based on its chemical structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons of the two phenyl groups and a singlet for the methylene (CH₂) protons of the chloroacetyl group.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the amide carbonyl (C=O) stretching and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns resulting from the loss of specific functional groups.
Synthesis and Derivatization Workflow
The primary role of this compound is as a synthetic intermediate. The following diagram illustrates its synthesis from diphenylamine and its subsequent use in the creation of more complex, biologically active molecules.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the method described in the literature for the chloroacetylation of diphenylamine.[3][4][7][8]
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Crushed ice
-
Cold water
-
Ethanol
Procedure:
-
Dissolve diphenylamine (0.04 M) in toluene (200 ml) in a round-bottom flask equipped with a reflux condenser.
-
Slowly add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the reaction mixture into crushed ice to precipitate the product.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the product from ethanol to obtain purified this compound.
Synthesis of 2-Hydrazino-N,N-diphenylacetamide (A Derivative)
This protocol details the conversion of this compound into a hydrazino derivative, which serves as a precursor for antimicrobial compounds.[7][8]
Materials:
-
This compound
-
Methanol
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Stir this compound (0.002 M) in methanol (100 ml).
-
Add hydrazine hydrate (0.004 M) to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
After reflux, cool the mixture and keep it in a refrigerator overnight.
-
Filter the resulting product and recrystallize it from ethanol.
Biological and Toxicological Profile
Biological Activity Context
This compound is primarily utilized as a synthetic intermediate.[3][4][6] Its derivatives, however, have been investigated for various biological activities:
-
Antimicrobial Activity: Derivatives synthesized from 2-hydrazino-N,N-diphenylacetamide have shown significant antibacterial and antifungal activity.[7][8]
-
Analgesic Activity: More complex derivatives have been synthesized and evaluated for their analgesic properties, with a proposed mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9]
-
GABAergic Agents: The core structure is related to intermediates used in the synthesis of l-aryl-3-(aminoalkylidene)oxindoles, which are a class of 'GABAergic' agents.[3][4]
Toxicological Information
Specific toxicological data, such as an LD50, for this compound is not available in the reviewed literature. However, as a chloroacetamide derivative, it should be handled with care. Chloroacetamides, as a class, can be irritating to the skin, eyes, and respiratory tract. Some may also have sensitizing properties upon prolonged contact.[10] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Analytical Methodologies
While specific, validated analytical methods for this compound are not detailed in the literature, standard chromatographic techniques can be employed for its analysis and purification.
General High-Performance Liquid Chromatography (HPLC) Protocol:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility, would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl rings (e.g., around 254 nm) or mass spectrometry.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Split/splitless injection with an appropriate inlet temperature to ensure volatilization without degradation.
-
Oven Program: A temperature gradient from a low starting temperature to a higher final temperature to ensure separation from starting materials and byproducts.
-
Detection: Mass spectrometry to confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern.
Conclusion
This compound is a valuable synthetic intermediate, primarily used in the development of novel compounds with potential therapeutic applications. While data on its own biological activity and a complete physicochemical profile are limited, its synthetic utility is well-documented. Researchers and drug development professionals can use the information provided in this guide as a foundation for their work with this compound, particularly in the synthesis of new chemical entities for screening and development. Further research is warranted to fully characterize the spectral, toxicological, and pharmacokinetic properties of this compound itself.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Two-dimensional (2D) in silico models for absorption, distribution, metabolism, excretion and toxicity (ADME/T) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide, 2-chloro-N,N-diethyl- [webbook.nist.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: 2-Chloro-N,N-diphenylacetamide
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N,N-diphenylacetamide, a key synthetic intermediate. The document details its chemical and physical properties, including extensive crystallographic data. A detailed, reproducible experimental protocol for its synthesis via chloroacetylation of diphenylamine is provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for the utilization of this compound.
Chemical Identity and Properties
The compound with the common name this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the same name.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 5428-43-3 | [1] |
| Molecular Formula | C₁₄H₁₂ClNO | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | N/A |
| InChI Key | GRIXINIGTYIHSN-UHFFFAOYSA-N | N/A |
| Appearance | Colorless solid | [2] |
| Melting Point | 413 K (140 °C) | [3] |
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. The central acetamide plane forms significant dihedral angles with the two phenyl rings, which are themselves twisted relative to each other[3][4].
Table 2: Single-Crystal X-ray Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3][4] |
| Space Group | P2₁2₁2₁ | [3] |
| a (Å) | 6.4350 (13) | [3][4] |
| b (Å) | 12.799 (3) | [3][4] |
| c (Å) | 14.944 (3) | [3][4] |
| V (ų) | 1230.8 (5) | [3][4] |
| Z | 4 | [3][4] |
| Calculated Density (Mg m⁻³) | 1.326 | [4] |
| Radiation Type | Mo Kα | [3][4] |
| Temperature (K) | 293 | [3][4] |
| Rint | 0.064 | [3] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 | [3] |
Synthesis
This compound is synthesized via the chloroacetylation of diphenylamine using chloroacetyl chloride. This reaction is typically performed under reflux in a suitable solvent like toluene[2][3].
Experimental Protocol: Synthesis of this compound
This protocol is adapted from published procedures[2][3].
Materials:
-
Diphenylamine (0.04 M)
-
Chloroacetyl chloride (0.04 M)
-
Toluene (200 ml)
-
Crushed ice
-
Cold water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask for filtration
-
Beakers
Procedure:
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask.
-
Add chloroacetyl chloride (0.04 M) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours with continuous stirring[2].
-
After the reflux period, cool the mixture and pour it into a beaker containing crushed ice.
-
Stir the mixture and allow it to stand overnight to facilitate the precipitation of the product[2].
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the filtered solid with cold water to remove impurities.
-
Dry the product.
-
Recrystallize the crude product from ethanol to yield purified this compound. A reported yield for a similar procedure is 97%[3].
Caption: Synthesis workflow for this compound.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound are not extensively available in the cited literature. Characterization is often confirmed through techniques like IR, NMR, and Mass Spectrometry en route to synthesizing derivative compounds[5]. Researchers should perform their own analytical characterization upon synthesis.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. Its utility stems from the reactive chloroacetyl group, which can be displaced in nucleophilic substitution reactions to build more complex molecular architectures.
-
Synthesis of Antimicrobial Agents: It serves as a precursor for novel diphenylamine derivatives. For example, it can be reacted with hydrazine hydrate to form 2-hydrazino-N,N-diphenylacetamide, which is a scaffold for compounds with potential antimicrobial and antifungal activities[2].
-
Synthesis of Analgesic Compounds: The compound is the starting material for multi-step syntheses of derivatives that have been evaluated for analgesic activity through docking studies with COX-1 and COX-2 enzymes[5].
-
Precursor to GABAergic Agents: It is a key intermediate in the synthesis of N-phenyl-indolin-2-one, which can be further transformed into a class of 'GABAergic' agents[3][4].
Caption: Synthetic utility of this compound.
Safety and Handling
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-chloro-n,n-diphenyl-acetamide (C14H12ClNO) [pubchemlite.lcsb.uni.lu]
- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR spectrum [chemicalbook.com]
physical and chemical properties of 2-Chloro-N,N-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diphenylacetamide is a chemical compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and two phenyl rings attached to a nitrogen atom, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | N-Chloroacetyl-diphenylamine | N/A |
| CAS Number | 5428-43-3 | |
| Molecular Formula | C₁₄H₁₂ClNO | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| Melting Point | 140 °C (413 K) | [1] |
| Boiling Point | Not available (Predicted for related compounds) | [2][3] |
| Solubility | Recrystallized from ethanol; crystals obtained from chloroform solution. | [1] |
| Appearance | Colorless solid | N/A |
Synthesis and Purification
The synthesis of this compound is typically achieved through the chloroacetylation of diphenylamine.[1] This reaction involves the treatment of diphenylamine with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Diphenylamine (1.69 g, 0.01 mol)
-
Chloroacetyl chloride (1.13 g, 0.01 mol)
-
Toluene (50 ml)
-
Water (150 ml)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of diphenylamine and chloroacetyl chloride in toluene is refluxed for 2 hours.
-
After the reflux period, 150 ml of water is added to the reaction mixture.
-
The addition of water causes the product to precipitate out of the solution.
-
The precipitate is collected by filtration.
-
The collected solid is washed with water and then dried.
-
The crude product is purified by recrystallization from ethanol, yielding the final product with a reported yield of 97%.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart detailing the synthesis and purification of this compound.
Spectral Data
Chemical Reactivity and Stability
This compound is a stable compound under standard conditions. Its primary reactivity stems from the presence of the α-chloroacetamide moiety, which makes the methylene carbon susceptible to nucleophilic attack. This reactivity is harnessed in its role as a synthetic intermediate.
Use as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, it is a precursor in the synthesis of N-phenyl-indolin-2-one, which can be further modified to produce compounds with "GABAergic" activity.[1] Additionally, derivatives of this compound have been investigated for their potential analgesic and antimicrobial properties.[4]
The general reaction scheme involves the displacement of the chloride ion by a suitable nucleophile, allowing for the introduction of diverse functional groups.
Logical Relationship of Synthetic Utility
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules.
Caption: The role of this compound as a synthetic intermediate.
Biological Activity and Signaling Pathways
There is currently no direct evidence in the reviewed literature to suggest that this compound itself has significant biological activity or directly modulates specific signaling pathways. Its importance in the context of drug development lies in its utility as a scaffold for the synthesis of derivatives that do exhibit biological effects. For example, various derivatives have been synthesized and evaluated for their analgesic activity, with some showing potential inhibition of cyclooxygenase (COX) enzymes.[4] However, these activities are attributed to the final, more complex molecules rather than the this compound precursor itself.
Safety and Handling
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. This guide has summarized its key physical and chemical properties, provided a detailed protocol for its preparation, and highlighted its utility in the synthesis of more complex molecules, some of which possess interesting biological activities. While some specific quantitative data, such as a boiling point and detailed spectral analyses, are not available in the current literature, the information provided here offers a solid foundation for researchers working with this compound. Future studies to fully characterize its spectral properties, solubility profile, and reactivity would be beneficial to the scientific community.
References
- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
2-Chloro-N,N-diphenylacetamide molecular weight and formula
An In-depth Technical Guide on 2-Chloro-N,N-diphenylacetamide
This guide provides a comprehensive overview of the chemical properties of this compound, including its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
This compound is a chemical compound with the molecular formula C₁₄H₁₂ClNO.[1][2] Its molecular weight is 245.70 g/mol .[1][2]
| Property | Value |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.70 g/mol |
Experimental Protocols
Synthesis of this compound [3]
A common method for the synthesis of this compound involves the reaction of diphenylamine with chloroacetyl chloride.
Materials:
-
Diphenylamine (0.04 M)
-
Toluene (200 ml)
-
Chloroacetyl chloride (0.04 M)
-
Crushed ice
-
Cold water
-
Ethanol
Procedure:
-
Dissolve diphenylamine in toluene.
-
Add chloroacetyl chloride to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Pour the mixture into crushed ice.
-
Allow the product to precipitate overnight.
-
Filter the precipitate.
-
Wash the precipitate with cold water.
-
Dry the precipitate.
-
Recrystallize the product from ethanol.
Logical Relationship Diagram
The following diagram illustrates the connection between the chemical compound and its fundamental properties.
Caption: Relationship between this compound and its key properties.
References
Core Topic: Solubility of 2-Chloro-N,N-diphenylacetamide in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N,N-diphenylacetamide in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound for synthesis, purification, formulation, and analytical purposes.
Introduction to this compound
This compound (C₁₄H₁₂ClNO) is a chemical intermediate significant in the synthesis of various organic molecules, including N-phenyl-indolin-2-one, which is a precursor for a class of "GABAergic" agents[1]. The compound is synthesized via the reaction of diphenylamine with chloroacetyl chloride[1][2]. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies such as recrystallization, and for its formulation in various applications.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding of its solubility can be derived from synthesis and purification reports for it and structurally similar compounds. The presence of two phenyl groups suggests a preference for less polar or moderately polar organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | Soluble (used for recrystallization) | [1] |
| Chloroform | Soluble (used for crystal growth) | [1] | |
| 2-Chloro-N-phenylacetamide | Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] | |
| N,N-Diphenylacetamide | Ethanol | Readily Soluble | [4] |
| Chloroform | Readily Soluble | [4] | |
| Benzene | Readily Soluble | [4] | |
| Water | Sparingly Soluble | [4] | |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Chloroform | Soluble | [5] |
| Methanol | Soluble | [5] | |
| Water | Insoluble | [5] | |
| 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | Ethyl Acetate | Soluble | [6][7] |
Based on this information, it can be inferred that this compound is likely soluble in chlorinated solvents (chloroform), alcohols (ethanol, methanol), and potentially in other common organic solvents like ethyl acetate and toluene. Its solubility in water is expected to be low.
Experimental Protocol for Solubility Determination
The following section details a generalized experimental protocol for the quantitative determination of the solubility of this compound, based on standard methods such as the shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and compound. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
General Workflow for Solubility Determination
References
- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide CAS#: 15308-01-7 [m.chemicalbook.com]
- 7. 15308-01-7 CAS MSDS (2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Evolving Landscape of 2-Chloro-N,N-diphenylacetamide Derivatives: A Technical Overview of Biological Potential
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis, experimental evaluation, and potential biological activities of 2-Chloro-N,N-diphenylacetamide and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document consolidates current scientific findings, presenting a comprehensive overview of the therapeutic promise of this class of compounds. Investigations have revealed a spectrum of activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory effects, positioning these molecules as compelling candidates for further pharmacological development.
Synthesis of this compound Derivatives
The foundational structure, this compound, is typically synthesized through the chloroacetylation of diphenylamine. This process involves the reaction of diphenylamine with chloroacetyl chloride, often in a solvent such as toluene, followed by reflux. The resulting product can then be isolated and purified. Further derivatization can be achieved by reacting this compound with various amines or other nucleophiles to generate a library of compounds with diverse functionalities.
A generalized workflow for the synthesis is depicted below:
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities. The following sections summarize the key findings and present available quantitative data in structured tables.
Analgesic Activity
Several studies have highlighted the analgesic potential of these derivatives. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[1]
| Compound/Derivative | Dose (mg/kg) | Assay | Result | Reference |
| AKM-1 | 200 | Hot Plate (in vivo) | Mean reaction time comparable to control | [2] |
| AKM-2 | 200 | Hot Plate (in vivo) | Significant increase in mean reaction time, comparable to Diclofenac Sodium | [2] |
| AKM-3 | 200 | Hot Plate (in vivo) | Mean reaction time comparable to control | [2] |
| Diclofenac Sodium (Standard) | 50 | Hot Plate (in vivo) | Significant increase in mean reaction time | [2] |
Note: The specific structures of AKM-1, AKM-2, and AKM-3 are detailed in the cited literature.
The signaling pathway for the analgesic action is proposed to be the inhibition of the COX pathway, thereby reducing the production of prostaglandins which mediate pain and inflammation.
Antimicrobial Activity
Various derivatives have been screened for their activity against a range of bacteria and fungi, demonstrating their potential as antimicrobial agents.[3]
| Compound/Derivative | Organism | Assay | Result | Reference |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Bacteria & Fungi | Cup Plate Method | Significant antimicrobial and antifungal activity | [3] |
| 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenyl-acetamide (A5) | Bacteria & Fungi | Cup Plate Method | Significant antimicrobial and antifungal activity | [3] |
| 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenyl-acetamide (A7) | Bacteria & Fungi | Cup Plate Method | Significant antimicrobial and antifungal activity | [3] |
Anticancer Activity
The cytotoxic effects of phenylacetamide derivatives against various cancer cell lines have been investigated, suggesting their potential as anticancer agents. The data below is for structurally related phenylacetamide derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-Butyl-2-(2-chlorophenyl)acetamide (3d) | MDA-MB-468 | 6 ± 0.08 | [4] |
| PC-12 | 6 ± 0.07 | [4] | |
| MCF-7 | 7 ± 0.4 | [4] | |
| N-Butyl-2-(3-chlorophenyl)acetamide (3e) | MDA-MB-468 | 2.2 ± 0.07 | [4] |
| PC-12 | 0.67 ± 0.12 | [4] | |
| MCF-7 | 9 ± 0.09 | [4] | |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 | [5][6] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | [5][6] |
| MCF-7 | 100 | [5][6] | |
| Doxorubicin (Standard) | MDA-MB-468 | 0.38 ± 0.07 | [4] |
| PC-12 | 2.6 ± 0.13 | [4] | |
| MCF-7 | 2.63 ± 0.4 | [4] | |
| Imatinib (Standard) | PC3 | 40 | [5][6] |
| MCF-7 | 98 | [5][6] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is closely linked to their analgesic properties through the inhibition of COX enzymes. Additionally, some derivatives have been shown to inhibit nitric oxide (NO) production, a key mediator in the inflammatory process.[7] One study on a related compound, 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, demonstrated its ability to stimulate endogenous nitric oxide synthesis, suggesting a complex role in modulating inflammatory pathways.[8][9]
Antiviral Activity
Preliminary studies have indicated that some diphenylacetamide derivatives exhibit antiviral activity. For instance, certain N'-phenylacetohydrazide derivatives have been identified as potent inhibitors of Ebola virus entry.[10] Further research is warranted to explore the full spectrum of antiviral potential within this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for evaluating the biological activities of this compound derivatives.
Synthesis of this compound
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve diphenylamine (0.04 M) in toluene (200 ml).[3]
-
Add chloroacetyl chloride (0.04 M) to the solution.[3]
-
Reflux the reaction mixture for 4 hours.[3]
-
Pour the mixture into crushed ice to precipitate the product.[3]
-
Filter the precipitate, wash with cold water, and dry.[3]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
In Vivo Analgesic Activity (Hot Plate Method)
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test animals (e.g., rats or mice)
-
Test compounds, standard drug (e.g., Diclofenac Sodium), and vehicle control
-
Timer
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Record the baseline reaction time of each animal by placing it on the hot plate and observing for signs of pain (e.g., licking of paws, jumping). A cut-off time is typically set to prevent tissue damage.
-
Administer the test compounds, standard drug, and vehicle control to different groups of animals.[2]
-
At predetermined time intervals post-administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the reaction time.[2]
-
Analyze the data to determine the mean reaction time for each group and assess the analgesic effect.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Materials:
-
Bacterial or fungal cultures
-
Müller-Hinton agar plates
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
Test compounds and standard antibiotic solutions
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution and the standard antibiotic solution into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds and a standard anticancer drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the standard drug. Include untreated control wells.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound and its derivatives represent a versatile chemical scaffold with a wide array of potential biological activities. The existing data strongly supports their further investigation as lead compounds in the development of new therapeutic agents for pain management, infectious diseases, and cancer. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate ongoing research and accelerate the translation of these promising findings into clinical applications. Future studies should focus on elucidating the precise mechanisms of action for their anticancer and antimicrobial effects, as well as expanding the investigation into their antiviral and a broader range of anti-inflammatory properties.
References
- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. brieflands.com [brieflands.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. atcc.org [atcc.org]
antimicrobial and antifungal properties of diphenylamine derivatives
An In-depth Technical Guide to the Antimicrobial and Antifungal Properties of Diphenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, antimicrobial and antifungal activities, and proposed mechanisms of action of diphenylamine (DPA) derivatives. Diphenylamine, an aromatic amine, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of pharmacological applications, including as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[2] A growing body of evidence highlights their potential as potent antimicrobial and antifungal agents, offering promising avenues for the development of new therapeutics to combat drug-resistant pathogens.[3][4]
Synthesis of Bioactive Diphenylamine Derivatives
The synthesis of novel diphenylamine derivatives is a key step in exploring their therapeutic potential. A common and effective strategy involves a multi-step process beginning with the chloroacetylation of diphenylamine. This is followed by the introduction of a hydrazine group and subsequent condensation with various aromatic aldehydes to yield a diverse array of derivatives.[3][5] This method allows for the strategic introduction of different functional groups, which can significantly influence the biological activity of the final compounds.[6]
The general workflow for this synthesis approach is outlined below.
Caption: General synthesis workflow for novel diphenylamine derivatives.
Quantitative Antimicrobial and Antifungal Activity
Diphenylamine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by measuring the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) through broth dilution methods.[3][7] The data consistently show that the nature and position of substituents on the phenyl rings play a crucial role in the potency and spectrum of activity.[8] For instance, compounds with electron-releasing groups like methoxy and methyl have shown significant antibacterial activity, while those with chloro groups have exhibited strong antifungal activity.[3]
Table 1: Antibacterial Activity of Selected Diphenylamine Derivatives
Summarized data from agar cup-plate diffusion assays.
| Compound ID | Derivative Structure/Substitution | Bacillus pumilus (Zone of Inhibition, mm) | Bacillus subtilis (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Reference |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | 16 | 17 | 15 | [3] |
| A3 | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 19 | 18 | 18 | [3] |
| A5 | 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | 17 | 16 | 14 | [3] |
| A9 | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 19 | 18 | 18 | [3] |
| Chloramphenicol | Standard Antibiotic | 25 | 24 | 26 | [3] |
Concentration used: 1 mg/ml
Table 2: Antifungal Activity of Selected Diphenylamine Derivatives
Summarized data from agar cup-plate diffusion and MIC assays.
| Compound ID | Derivative Structure/Substitution | Aspergillus niger (Zone of Inhibition, mm) | Rhizopus oryzae (Zone of Inhibition, mm) | Candida albicans (MIC, µg/mL) | Reference |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | 19 | 18 | - | [3] |
| A7 | 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 18 | 17 | - | [3] |
| B6 | Fluorinated Diphenylamine Chalcone Derivative | - | - | Comparable to standard | [6] |
| 6c | Triazole derivative with phenylethynyl pyrazole | - | - | 0.0625 | [9] |
| Fluconazole | Standard Antifungal | 24 | 22 | 0.5 | [3][9] |
Zone of Inhibition concentration: 1 mg/ml
Proposed Mechanism of Action
While the precise signaling pathways for the antimicrobial action of many diphenylamine derivatives are still under investigation, the current understanding points towards the disruption of microbial cell membrane integrity as a primary mechanism.[3][10] The lipophilic nature of the diphenylamine scaffold allows these molecules to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion is thought to disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death. Some derivatives may also exert their effects by inhibiting critical enzymes necessary for microbial survival, such as those involved in cell wall biosynthesis or DNA replication.[4][11]
Caption: Proposed mechanisms of antimicrobial action for DPA derivatives.
Key Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating and comparing the antimicrobial and antifungal efficacy of newly synthesized compounds.
General Synthesis of 2-Hydrazino-N,N-Diphenylacetamide Derivatives
This protocol is adapted from Kumar and Mishra (2015).[3]
-
Step 1: Synthesis of this compound: Diphenylamine is reacted with chloroacetyl chloride in a suitable solvent (e.g., benzene) to yield the chloroacetylated intermediate.
-
Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide: The intermediate from Step 1 (0.002 M) is dissolved in methanol (100 ml). Hydrazine hydrate (0.004 M) is added, and the mixture is refluxed for 48 hours.[3] After reflux, the mixture is refrigerated overnight. The resulting solid product is filtered and recrystallized from ethanol.[3]
-
Step 3: Synthesis of Final Derivatives: The hydrazino intermediate (0.001 M) is dissolved in methanol containing a few drops of glacial acetic acid. A selected aromatic aldehyde (0.001 M) is added, and the mixture is refluxed for 24 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, dried, and recrystallized to yield the final derivative.[3]
Antimicrobial Susceptibility Testing: Agar Cup-Plate Method
The agar cup-plate or agar diffusion method is a widely used technique for screening the antimicrobial activity of chemical compounds.[3][5][6]
Caption: Experimental workflow for the agar cup-plate susceptibility test.
Protocol Details:
-
Media: Nutrient agar for bacteria, Potato Dextrose Agar (PDA) for fungi.[3]
-
Inoculum: A standardized suspension of the test microorganism is spread evenly over the agar surface.
-
Test Samples: Synthesized diphenylamine derivatives are dissolved in a suitable solvent like DMSO (100 µg/ml).[3]
-
Controls: A positive control (standard antibiotic/antifungal like Chloramphenicol or Fluconazole) and a negative control (solvent alone) are run in parallel.[3]
-
Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone indicates higher antimicrobial activity.
Structure-Activity Relationships (SAR) and Future Outlook
The development of potent antimicrobial agents from the diphenylamine scaffold is heavily reliant on understanding its structure-activity relationship (SAR). Studies using Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the physicochemical properties of the derivatives with their biological activities.[12][13] These models can help predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.[14]
Key SAR insights include:
-
Substituent Effects: The electronic properties of substituents on the phenyl rings significantly modulate activity. Electron-donating groups often enhance antibacterial effects, while electron-withdrawing groups can increase antifungal potency.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, often expressed as LogP, influences its ability to penetrate microbial membranes.[12]
-
Molecular Geometry: The spatial arrangement of the phenyl rings and substituent groups affects how the molecule binds to its biological target.[15]
The therapeutic potential of diphenylamine derivatives is significant. Their versatile chemistry, potent biological activity, and the possibility for rational design guided by SAR and QSAR studies make them a highly promising class of compounds. Future research should focus on elucidating their precise mechanisms of action, optimizing their activity against multidrug-resistant strains through targeted chemical modifications, and evaluating their efficacy and safety in in vivo models.[9][16]
References
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 11. A comprehensive derivative synthesis method for development of new antimicrobial drugs [worldpharmanews.com]
- 12. Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Frontiers | Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study [frontiersin.org]
- 15. Application of the dynamic quantitative structure-activity relationship method for modeling antibacterial activity of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro and in vivo antimicrobial effects of domiphen combined with itraconazole against Aspergillus fumigatus [frontiersin.org]
Methodological & Application
Synthesis of 2-Chloro-N,N-diphenylacetamide from Diphenylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 2-Chloro-N,N-diphenylacetamide, a valuable intermediate in the preparation of various biologically active compounds. The primary method described is the chloroacetylation of diphenylamine using chloroacetyl chloride.
Overview
The synthesis of this compound is achieved through the N-acylation of diphenylamine with chloroacetyl chloride. This reaction is typically carried out under reflux conditions in a suitable organic solvent, such as toluene. The product is then isolated through precipitation and purified by recrystallization. This intermediate is of significant interest as it serves as a precursor for the synthesis of compounds with potential therapeutic applications, including N-phenyl-indolin-2-one derivatives which have been investigated as "GABAergic" agents.[1][2]
Data Presentation
The following table summarizes the quantitative data from representative synthetic protocols for this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Diphenylamine | 0.01 - 0.04 M | [1][3] |
| Chloroacetyl chloride | 0.01 - 0.04 M | [1][3] |
| Solvent | Toluene | [1][3][4][5] |
| Reaction Time | 2 - 4 hours | [1][3] |
| Reaction Temperature | Reflux | [1][3][4][5] |
| Yield | 96 - 97% | [1] |
| Melting Point | 413 K (140 °C) | [1] |
| Purification Method | Recrystallization from ethanol | [1][3] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound from diphenylamine.
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure 1: General Synthesis
This protocol is a generalized procedure based on common laboratory practices for this transformation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.04 M) in toluene (200 ml).[3]
-
Addition of Reagent: To the stirred solution, add chloroacetyl chloride (0.04 M) dropwise.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into crushed ice.[3] Allow the mixture to stand, facilitating the precipitation of the product.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water.[3]
-
Purification: Dry the crude product and recrystallize it from ethanol to obtain pure this compound.[3]
Procedure 2: High-Yield Synthesis
This protocol has been reported to achieve a high yield of the desired product.
-
Reaction Setup: Combine diphenylamine (1.69 g, 0.01 mol) and chloroacetyl chloride (1.13 g, 0.01 mol) in 50 ml of toluene in a suitable reaction vessel.[1]
-
Reaction: Heat the mixture to reflux for 2 hours.[1]
-
Precipitation: After reflux, add 150 ml of water to the reaction mixture to precipitate the product.[1]
-
Isolation: Filter the precipitate, wash it with water, and dry it.[1]
-
Purification: Recrystallize the crude product from ethanol. The reported yield for this procedure is 97%.[1] Crystals suitable for X-ray analysis can be obtained by slow evaporation from a chloroform solution.[1]
Mandatory Visualizations
Reaction Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship Diagram
This diagram shows the logical progression from starting materials to the final, purified product.
Caption: Logical steps in the preparation of this compound.
References
- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chloroacetylation of Diphenylamine with Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chloroacetylation of diphenylamine to synthesize 2-chloro-N,N-diphenylacetamide. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The protocols outlined below are based on established laboratory procedures.
Introduction
The chloroacetylation of diphenylamine is a crucial chemical transformation that introduces a chloroacetyl group onto the nitrogen atom of the diphenylamine molecule. This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting product, this compound, contains a reactive C-Cl bond, making it a versatile precursor for further molecular modifications through nucleophilic substitution reactions. This reactivity is instrumental in the synthesis of more complex molecules, including derivatives of 1-phenylindolin-2-one, which are precursors to "GABAergic" agents.[1]
Reaction Mechanism
The chloroacetylation of diphenylamine with chloroacetyl chloride follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of diphenylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-substituted chloroacetamide.[2] An acid scavenger, such as a tertiary amine or a suitable solvent, is often employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting diphenylamine, rendering it non-nucleophilic.[2]
Caption: Nucleophilic acyl substitution mechanism for the chloroacetylation of diphenylamine.
Experimental Protocols
Two primary protocols for the chloroacetylation of diphenylamine are detailed below. Protocol 1 offers a high-yield method with a shorter reaction time, while Protocol 2 provides an alternative approach.
Protocol 1: High-Yield Synthesis in Toluene
This protocol is adapted from a procedure that reports a high yield of the desired product.[1]
Materials:
-
Diphenylamine (1.69 g, 0.01 mol)
-
Chloroacetyl chloride (1.13 g, 0.01 mol)
-
Toluene (50 ml)
-
Water (150 ml)
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 100 ml round-bottom flask, dissolve diphenylamine (1.69 g) in 50 ml of toluene.
-
Add chloroacetyl chloride (1.13 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Add 150 ml of water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
Dry the crude product.
-
Recrystallize the product from ethanol to obtain pure this compound.
Protocol 2: Alternative Synthesis in Toluene
This protocol provides an alternative method for the synthesis.[3]
Materials:
-
Diphenylamine (0.04 M)
-
Chloroacetyl chloride (0.04 M)
-
Toluene (200 ml)
-
Crushed ice
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask.
-
Add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Allow the mixture to stand overnight to facilitate the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the dried product from ethanol.
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Diphenylamine | 0.01 mol | 0.04 M |
| Chloroacetyl Chloride | 0.01 mol | 0.04 M |
| Solvent | Toluene | Toluene |
| Reaction Time | 2 hours | 4 hours |
| Reaction Temperature | Reflux | Reflux |
| Yield | 97%[1] | Not specified |
| Melting Point | 413 K (140 °C)[1] | Not specified |
Experimental Workflow
The following diagram illustrates the general workflow for the chloroacetylation of diphenylamine.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Reaction of 2-Chloro-N,N-diphenylacetamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 2-Chloro-N,N-diphenylacetamide with various nucleophiles, its applications in synthetic chemistry, and its role as a key intermediate in the development of biologically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these reactions in a laboratory setting.
Introduction
This compound is a versatile bifunctional reagent characterized by a reactive chloroacetyl group attached to a diphenylamino moiety. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, rendering it a valuable building block in organic synthesis, particularly for the generation of libraries of compounds for drug discovery. Its derivatives have shown promise as analgesic, antimicrobial, and anticonvulsant agents.[1][2][3] Furthermore, this compound serves as a crucial intermediate in the synthesis of heterocyclic compounds such as N-phenyl-indolin-2-one, a precursor to 'GABAergic' agents.[4]
General Reaction Mechanism
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution reaction (SN2). The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
Reaction Scheme:
Where Nu- represents a nucleophile.
The ease of this substitution makes this compound a valuable synthon for introducing the N,N-diphenylacetamido moiety into a wide range of molecules.[5]
Applications in Drug Discovery and Organic Synthesis
The derivatives of this compound are of significant interest in medicinal chemistry.
-
Analgesic Agents: Novel derivatives of this compound have been synthesized and evaluated for their analgesic activity, with a proposed mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2]
-
Antimicrobial Agents: The reaction of this compound with hydrazine hydrate yields 2-hydrazino-N,N-diphenylacetamide, which serves as a precursor for a series of compounds with significant antibacterial and antifungal activities.[3]
-
Anticonvulsant Agents: The N-acetamide scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being explored for their potential as anticonvulsant agents.[1]
-
GABAergic Agents: This compound is a key intermediate in the synthesis of N-phenyl-indolin-2-one, which can be further transformed into l-aryl-3-(aminoalkylidene)oxindoles, a class of 'GABAergic' agents.[4][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from diphenylamine and chloroacetyl chloride.[3][4]
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve diphenylamine (0.01 mol) in toluene (50 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add chloroacetyl chloride (0.01 mol) to the solution.
-
After cooling, pour the reaction mixture into crushed ice or add water to precipitate the product.[3][4]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3][4]
Expected Yield: 97%[4] Melting Point: 140°C (413 K)[4]
Protocol 2: Reaction with an Amine Nucleophile (Hydrazine Hydrate)
This protocol details the synthesis of 2-hydrazino-N,N-diphenylacetamide, a precursor for antimicrobial agents.[3]
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Refrigerator
-
Filtration apparatus
Procedure:
-
Stir this compound (0.002 M) in methanol (100 ml) in a round-bottom flask.
-
Add hydrazine hydrate (0.004 M) to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
Cool the reaction mixture and keep it in the refrigerator overnight to facilitate precipitation.
-
Filter the product and recrystallize from ethanol.
Expected Yield: 88%[3] Melting Point: 60-65°C[3]
Protocol 3: Reaction with a Sulfur Nucleophile (Thiourea)
This protocol describes the initial step in the synthesis of novel analgesic compounds, involving the reaction with thiourea.[2]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Reflux a mixture of this compound and thiourea in ethanol.[2]
-
The cyclization reaction yields N4,N4-diphenylthiazole-2,4-diamine.[2]
-
This intermediate can be further functionalized.
Protocol 4: Reaction with an Azide Nucleophile (Sodium Azide)
This protocol is adapted from the synthesis of a structurally similar compound and can be optimized for this compound.[7]
Materials:
-
This compound
-
Sodium azide
-
Ethanol/Water mixture
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar
-
TLC apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v).
-
Add sodium azide (1.2-1.5 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction with an organic solvent after quenching with water).
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary
| Product | Nucleophile | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | - | Toluene | Reflux, 2-4h | 97 | 140 | [3][4] |
| 2-Hydrazino-N,N-diphenylacetamide | Hydrazine hydrate | Methanol | Reflux, 48h | 88 | 60-65 | [3] |
| N4,N4-diphenylthiazole-2,4-diamine | Thiourea | Ethanol | Reflux | - | - | [2] |
| 2-Azido-N,N-diphenylacetamide | Sodium azide | Ethanol/Water | Reflux, 4-24h | - | - | [7] |
Note: Data for some reactions are qualitative or inferred from similar reactions.
Visualizations
Experimental Workflow: Synthesis of this compound and Reaction with Hydrazine
Caption: A flowchart illustrating the synthesis of this compound and its subsequent reaction with hydrazine hydrate.
Signaling Pathway Inhibition by a Derivative
Caption: Proposed mechanism of action for analgesic derivatives of this compound via inhibition of COX enzymes.
General Nucleophilic Substitution Reaction Scheme
Caption: A generalized scheme for the nucleophilic substitution reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Synthesis of N-phenyl-indolin-2-one from 2-Chloro-N,N-diphenylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-phenyl-indolin-2-one, a valuable scaffold in medicinal chemistry, from the precursor 2-Chloro-N,N-diphenylacetamide. The synthesis involves a two-step process commencing with the preparation of the chloroacetamide intermediate, followed by an intramolecular Friedel-Crafts cyclization.
I. Overview of the Synthetic Pathway
The synthesis of N-phenyl-indolin-2-one is achieved through the following reaction sequence:
-
Synthesis of this compound: Diphenylamine is acylated with chloroacetyl chloride to yield the intermediate, this compound. This reaction typically proceeds with high efficiency.
-
Intramolecular Friedel-Crafts Cyclization: The synthesized this compound undergoes an intramolecular Friedel-Crafts reaction, catalyzed by a Lewis acid, to form the desired N-phenyl-indolin-2-one. This cyclization step is crucial and its efficiency is dependent on the reaction conditions.
II. Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a reported procedure and has been shown to produce high yields of the desired intermediate.
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.01 mol, 1.69 g) in 50 mL of toluene.
-
Slowly add chloroacetyl chloride (0.01 mol, 1.13 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, add 150 mL of water to the reaction mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the solid product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 97%
B. Synthesis of N-phenyl-indolin-2-one via Intramolecular Friedel-Crafts Cyclization
This protocol describes the Lewis acid-catalyzed cyclization of this compound. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this type of transformation.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or other suitable inert solvent (e.g., nitrobenzene, dichloromethane)
-
Hydrochloric acid (10% aqueous solution)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (a slight molar excess, e.g., 1.1 to 1.5 equivalents) in anhydrous carbon disulfide.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous carbon disulfide and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 10% hydrochloric acid, then with water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N-phenyl-indolin-2-one.
III. Data Presentation
The following tables summarize the key quantitative data for the synthesis of N-phenyl-indolin-2-one.
Table 1: Synthesis of this compound
| Parameter | Value |
| Reactants | Diphenylamine, Chloroacetyl Chloride |
| Solvent | Toluene |
| Reaction Time | 2 hours |
| Reaction Temperature | Reflux |
| Yield | 97% |
Table 2: Intramolecular Friedel-Crafts Cyclization of this compound
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Carbon Disulfide |
| Reaction Temperature | Reflux |
| Purification | Column Chromatography |
Note: Specific yield for the cyclization step is highly dependent on the reaction scale and precise conditions and should be determined empirically.
IV. Visualizations
A. Reaction Pathway
The following diagram illustrates the two-step synthesis of N-phenyl-indolin-2-one.
Caption: Reaction pathway for the synthesis of N-phenyl-indolin-2-one.
B. Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols: Preparation of 2-hydrazino-N,N-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-hydrazino-N,N-diphenylacetamide, a versatile intermediate for the development of novel therapeutic agents. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.
Introduction
2-hydrazino-N,N-diphenylacetamide is a chemical intermediate derived from diphenylamine. Diphenylamine and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a hydrazino group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds. Notably, derivatives of 2-hydrazino-N,N-diphenylacetamide have been synthesized and evaluated for their potential as potent antimicrobial and antifungal agents.[1][2][3] This document outlines the synthetic protocol for 2-hydrazino-N,N-diphenylacetamide and its precursor, 2-chloro-N,N-diphenylacetamide, along with key characterization data.
Synthesis Workflow
The preparation of 2-hydrazino-N,N-diphenylacetamide is a two-step process commencing with the chloroacetylation of diphenylamine to yield this compound. This intermediate is then reacted with hydrazine hydrate to afford the final product.
Caption: Synthetic pathway for 2-hydrazino-N,N-diphenylacetamide.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from the procedure described by Kumar, A., & Mishra, A. K. (2015).[2]
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Ethanol
-
Crushed ice
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve diphenylamine (0.04 M) in toluene (200 ml) in a round bottom flask.
-
Add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After reflux, pour the reaction mixture into crushed ice.
-
Allow the mixture to stand overnight to facilitate the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide
This protocol is adapted from the procedure described by Kumar, A., & Mishra, A. K. (2015).[2]
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Refrigerator
-
Filtration apparatus
Procedure:
-
In a 250 ml round bottom flask, add this compound (0.002 M) to methanol (100 ml) and stir.
-
To this suspension, add hydrazine hydrate (0.004 M).
-
Reflux the reaction mixture for 48 hours under careful observation.
-
After the reflux period, store the reaction mixture in a refrigerator overnight.
-
Filter the resulting product and recrystallize it from ethanol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-hydrazino-N,N-diphenylacetamide.[2]
| Parameter | Value |
| Yield | 88% |
| Melting Point | 60-65°C |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | |
| NH Stretch | 3242 |
| NH₂ | 3139 |
| C-H Stretch (Aromatic) | 3031 |
| C-H Stretch (Aliphatic) | 2978 |
| C=O Stretch | 1630 |
| C-H Bend | 1411 |
| ¹H NMR Spectroscopy (ppm) | |
| NH (1H) | 8.68 |
| NH (1H) | 9.06 |
| Aromatic (10H) | 7.58-6.14 |
| CH₂ (2H) | 3.43 |
Application in Drug Development: Antimicrobial Screening
Derivatives of 2-hydrazino-N,N-diphenylacetamide are valuable scaffolds in the discovery of new antimicrobial agents. The hydrazone derivatives, formed by reacting 2-hydrazino-N,N-diphenylacetamide with various aromatic aldehydes, have shown significant antibacterial and antifungal activities.[1][2][3] The following diagram illustrates a general workflow for the screening of these derivatives for antimicrobial activity.
Caption: Workflow for antimicrobial screening of synthesized compounds.
The screening process typically begins with a primary assay, such as the cup-plate method, to identify derivatives that exhibit inhibitory effects against selected bacterial and fungal strains.[2] Compounds showing significant zones of inhibition are then subjected to further quantitative analysis to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Promising candidates with low MIC values can then be selected as lead compounds for further optimization and development.
References
Application Notes and Protocols for the Friedel-Crafts Cyclization of 2-Chloro-N,N-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-phenyl-indolin-2-one, a core heterocyclic scaffold of interest in medicinal chemistry, via a two-step process commencing with the N-acylation of diphenylamine followed by an intramolecular Friedel-Crafts cyclization. The oxindole product is noted in the literature as a potential precursor for GABAergic agents, making this synthetic route relevant for neuroscience research and drug development.[1] This application note includes detailed experimental procedures, a summary of quantitative data, and visualizations of the chemical and biological mechanisms.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-aryl oxindoles, in particular, are precursors to molecules with potential therapeutic applications, including as modulators of the central nervous system. One of the classical and effective methods for constructing the oxindole ring system is the intramolecular Friedel-Crafts cyclization of N-aryl-α-chloroacetamides.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[2]
The resulting product, N-phenyl-indolin-2-one, is an important intermediate for the synthesis of compounds described as "GABAergic" agents, suggesting interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[1] Modulators of GABA receptors are critical therapeutic agents for conditions such as anxiety, epilepsy, and sleep disorders.
This document outlines the synthesis of the precursor, 2-Chloro-N,N-diphenylacetamide, and its subsequent cyclization to N-phenyl-indolin-2-one.
Data Presentation
The synthesis is a two-step process. The quantitative parameters for each key step are summarized below for clear reference.
Table 1: Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | ||
| Diphenylamine | 1.0 molar equivalent | Substrate |
| Chloroacetyl Chloride | 1.0 molar equivalent | Acylating agent |
| Solvent | ||
| Toluene | ~5 mL per mmol of diphenylamine | Anhydrous |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | 2 hours | Monitored by TLC |
| Work-up | ||
| Quenching | Addition of water | To precipitate the product |
| Yield | ||
| Reported Yield | 97% | After filtration, washing, and recrystallization from ethanol.[1] |
Table 2: Intramolecular Friedel-Crafts Cyclization to N-Phenyl-indolin-2-one (Note: This protocol is adapted from a procedure for a closely related substrate, 2-Chloro-N-(2',6'-dichlorophenyl)-N-phenylacetamide, due to the absence of a detailed published procedure for the specific title compound.)
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | Substrate |
| Anhydrous Aluminum Chloride | >2.0 molar equivalents | Lewis acid catalyst |
| Solvent | ||
| None | Neat reaction | |
| Reaction Conditions | ||
| Temperature | 140 °C | Caution: HCl gas evolution. |
| Reaction Time | 4 hours | |
| Work-up | ||
| Quenching | Toluene, then ice-cold water | To dissolve the reaction mass and then decompose the AlCl₃ complex. |
| Yield | ||
| Expected Yield | 60-75% | Estimated based on similar intramolecular Friedel-Crafts reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is based on the method described by Shao and Sun.[1]
Materials:
-
Diphenylamine (1.69 g, 10.0 mmol, 1.0 eq)
-
Chloroacetyl chloride (0.80 mL, 1.13 g, 10.0 mmol, 1.0 eq)
-
Toluene, anhydrous (50 mL)
-
Deionized water
-
Ethanol
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diphenylamine (1.69 g, 10.0 mmol).
-
Add 50 mL of anhydrous toluene to dissolve the diphenylamine.
-
Slowly add chloroacetyl chloride (0.80 mL, 10.0 mmol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 150 mL of deionized water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water.
-
Dry the crude product.
-
Recrystallize the solid from ethanol to yield pure this compound as a crystalline solid (Reported yield: 97%).[1]
Protocol 2: Intramolecular Friedel-Crafts Cyclization to N-Phenyl-indolin-2-one
Disclaimer: This protocol is adapted from the procedure for the cyclization of 2-Chloro-N-(2',6'-dichlorophenyl)-N-phenylacetamide. Appropriate safety precautions for high-temperature reactions and HCl gas evolution must be taken. The reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound (2.46 g, 10.0 mmol, 1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 g, 22.5 mmol, 2.25 eq)
-
Toluene
-
Ice-cold water
-
Methanol (for recrystallization)
Equipment:
-
50 mL round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Gas outlet/trap for HCl
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 50 mL round-bottom flask, combine this compound (2.46 g, 10.0 mmol) and anhydrous aluminum chloride (3.0 g, 22.5 mmol).
-
Equip the flask with a magnetic stir bar and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a base trap).
-
Heat the reaction mixture with stirring to 140 °C. The solid mixture will become a stirrable mass at approximately 100 °C, at which point the evolution of hydrogen chloride (HCl) gas will begin.
-
Maintain the reaction at 140 °C for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature. The mixture will solidify.
-
Add toluene (~30 mL) to the flask and gently heat on a water bath to dissolve the solid mass.
-
Carefully and slowly pour the toluene solution into a beaker containing ice-cold water (~100 mL) with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex. Continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer with an additional portion of toluene (~20 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield pure N-phenyl-indolin-2-one.
Visualizations
Reaction Mechanism
Caption: Mechanism of the AlCl₃-mediated intramolecular Friedel-Crafts cyclization.
Experimental Workflow
Caption: General workflow for the two-step synthesis of N-phenyl-indolin-2-one.
Biological Interaction Pathway
Caption: Allosteric modulation of a GABA-A receptor by an oxindole-type compound.
References
Application Notes and Protocols: The Versatile Role of 2-Chloro-N,N-diphenylacetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-N,N-diphenylacetamide as a key building block in the preparation of various biologically relevant heterocyclic compounds. This document offers detailed experimental protocols for the synthesis of oxindoles and thiazoles, as well as its application in preparing hydrazino-intermediates for further elaboration.
Synthesis of N-Phenyl-indolin-2-one (Oxindole) Derivatives
This compound serves as a crucial precursor for the synthesis of N-phenyl-indolin-2-one, a core scaffold in many pharmacologically active molecules.[1][2] The primary strategy for this transformation is an intramolecular Friedel-Crafts type cyclization.
Reaction Pathway: Synthesis of N-Phenyl-indolin-2-one
Caption: General scheme for the synthesis of N-Phenyl-indolin-2-one.
Experimental Protocol: Intramolecular Cyclization
While direct Friedel-Crafts cyclization using Lewis acids like aluminum chloride is a known method for forming oxindoles, an alternative two-step procedure has also been reported.[3] A common method involves the chloroacetylation of diphenylamine to yield this compound, which is then cyclized.
Step 1: Synthesis of this compound
A solution of diphenylamine (0.01 mol, 1.69 g) in 50 mL of toluene is prepared. To this, chloroacetyl chloride (0.01 mol, 1.13 g) is added, and the mixture is refluxed for 2 hours. After reflux, 150 mL of water is added to the reaction mixture, leading to the precipitation of the product. The precipitate is filtered, washed with water, dried, and recrystallized from ethanol.[2]
Step 2: Intramolecular Cyclization to N-Phenyl-indolin-2-one
9.5 g (0.03 g-mol) of N-chloroacetyl-diphenylamine and 6.48 g (0.049 g-mol) of aluminum chloride are heated to 130-138°C for 20 minutes and then to 150°C for 2 hours with stirring. The reaction mass is then cooled to 100-110°C and poured into 300 ml of a hot (70-80°C) 5% solution of acetic, sulfuric, or hydrochloric acid. The resulting mixture is stirred for 10 minutes, the suspension is filtered, and the precipitate is washed with 180 ml of water in three portions.[3]
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Diphenylamine | Chloroacetyl chloride | Toluene | 2 hours | Reflux | 97% | [2] |
| 1-(2,6-dichlorophenyl)indolin-2-one | N-chloroacetyl-2,6-dichlorodiphenylamine | Aluminum chloride | - | 2 hours 20 mins | 130-150°C | 95% | [3] |
Synthesis of Thiazole Derivatives
This compound can be utilized in the Hantzsch thiazole synthesis by reacting it with a thioamide, such as thiourea, to generate aminothiazole derivatives. These compounds are of significant interest in medicinal chemistry.
Reaction Pathway: Synthesis of N4,N4-diphenylthiazole-2,4-diamine
Caption: Synthesis of a thiazole derivative from this compound.
Experimental Protocol: Cyclization with Thiourea
The synthesis of N4,N4-diphenylthiazole-2,4-diamine is achieved through the cyclization reaction of this compound with thiourea.[4] The reaction is carried out by refluxing the starting materials in ethanol.[5] Further chloroacetylation of the resulting diamine can be performed to introduce another reactive site for further functionalization.[4]
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| N4,N4-diphenylthiazole-2,4-diamine | This compound | Thiourea | Ethanol | Not Specified | Reflux | Not Specified | [4][5] |
Synthesis of Hydrazino-Derivatives for Further Heterocyclic Synthesis
Displacement of the chlorine atom in this compound with hydrazine hydrate provides 2-hydrazino-N,N-diphenylacetamide, a versatile intermediate for the synthesis of various other heterocyclic systems.[6][7]
Reaction Pathway: Synthesis and Derivatization of 2-Hydrazino-N,N-diphenylacetamide
Caption: Synthesis of hydrazino-derivatives and subsequent Schiff base formation.
Experimental Protocol: Synthesis of 2-Hydrazino-N,N-diphenylacetamide
To a solution of this compound (0.002 M) in methanol (100 ml), hydrazine hydrate (0.004 M) is added. The reaction mixture is stirred and refluxed for 48 hours. After reflux, the mixture is kept overnight in a refrigerator. The resulting product is filtered and recrystallized from ethanol.[6]
This hydrazino derivative can then be reacted with various aromatic aldehydes in the presence of glacial acetic acid in methanol to form Schiff bases, which are precursors to other heterocyclic systems.[6][7]
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Hydrazino-N,N-diphenylacetamide | This compound | Hydrazine Hydrate | Methanol | 48 hours | Reflux | 88% | [6] |
Synthesis of Benzodiazepines and Quinoxalines
Extensive literature searches did not yield specific or reliable methods for the direct synthesis of benzodiazepine or quinoxaline ring systems starting from this compound. While this molecule is a versatile precursor for other heterocyclic systems, its application in the synthesis of these particular scaffolds is not well-documented in the reviewed scientific literature. Researchers seeking to synthesize benzodiazepines or quinoxalines should consult literature that describes established synthetic routes for these specific heterocyclic compounds, which typically involve different starting materials and synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In-Vivo Evaluation of 2-Chloro-N,N-diphenylacetamide Derivatives for Analgesic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Recent studies have identified 2-chloro-N,N-diphenylacetamide derivatives as a promising class of compounds with potential analgesic properties.[1][2] This document provides detailed application notes and standardized protocols for the in-vivo evaluation of these derivatives. It includes a summary of comparative analgesic performance, methodologies for key experimental assays, and visualizations of the proposed mechanism of action and experimental workflows. The objective is to offer a comprehensive guide for researchers screening and developing novel analgesic agents based on this chemical scaffold.[1][3]
Comparative Analgesic Performance
To objectively assess the efficacy of this compound derivatives, quantitative data from in-vivo evaluations are summarized below. The analgesic activity of three novel derivatives, designated AKM-1, AKM-2, and AKM-3, was evaluated using the hot plate method and compared against a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[1][3] The data indicates that compound AKM-2, in particular, exhibits significant analgesic efficacy, comparable to that of diclofenac sodium at the tested doses.[1]
Data Presentation
Table 1: Analgesic Activity of this compound Derivatives (AKM-1, AKM-2, AKM-3) and Diclofenac Sodium using the Hot Plate Method in Rats. [1]
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (0 min) | Mean Reaction Time (seconds) ± SEM (60 min) |
| Control (10% Tween 20) | - | 7.25 ± 0.25 | - |
| Diclofenac Sodium | 50 | 7.30 ± 0.27 | 12.85 ± 0.28 |
| AKM-1 | 200 | 7.28 ± 0.26 | 9.45 ± 0.25* |
| AKM-2 | 200 | 7.32 ± 0.29 | 12.60 ± 0.27 |
| AKM-3 | 200 | 7.30 ± 0.28 | 10.15 ± 0.26* |
*Data is presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). **p<0.01, p<0.05 compared to the control group.
Proposed Mechanism of Action: COX Inhibition
Molecular docking studies suggest that the analgesic effect of this compound derivatives is likely mediated through the inhibition of the cyclooxygenase (COX) pathway.[1][3][4] Specifically, compounds like AKM-2 have shown a good binding affinity for both COX-1 and COX-2 enzymes.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][5] By inhibiting COX enzymes, these derivatives reduce prostaglandin synthesis, thereby producing an analgesic effect.[1]
Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.
Experimental Workflow for In-Vivo Analgesic Screening
A generalized workflow for the preclinical screening of novel compounds for analgesic activity is essential for reproducible and reliable results. The process begins with animal acclimation and baseline measurements, followed by compound administration and subsequent post-treatment assessments at various time points.
Caption: General workflow for in-vivo analgesic activity screening.
Detailed Experimental Protocols
The following are detailed methodologies for common in-vivo models used to assess analgesic activity. These protocols are generalized and may require optimization for specific test compounds.
Hot Plate Test (Central Analgesia)
This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[6][7] An increase in the time it takes for the animal to react (latency) indicates an analgesic effect.[8][9]
-
Apparatus: A hot plate analgesiometer with a surface that can be maintained at a constant temperature (e.g., 55 ± 1°C) and an integrated timer.[10] A transparent glass cylinder is used to keep the animal on the heated surface.[6]
-
Animals: Mice (20-30g) or rats (150-200g).
-
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing environment for at least 30-60 minutes before the experiment.[11]
-
Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the time until a nocifensive response, such as hind paw licking, flicking, or jumping, is observed.[6][11]
-
Cut-off Time: A maximum cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed immediately.[9][11]
-
Compound Administration: Administer the test compound, standard drug (e.g., Diclofenac), or vehicle via the desired route (e.g., oral, intraperitoneal).[12]
-
Post-treatment Measurement: At predetermined intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[9]
-
-
Data Analysis: The analgesic effect is determined by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle control groups.[12] The results can also be expressed as the percentage of Maximum Possible Effect (%MPE).[9]
-
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 [9]
-
Tail-Flick Test (Spinal Analgesia)
The tail-flick test measures the latency of an animal to withdraw its tail from a focused beam of radiant heat.[12] This response is primarily a spinal reflex, making the test useful for differentiating between spinal and supraspinal mechanisms of analgesia.[12]
-
Apparatus: A tail-flick analgesia meter that provides a focused, radiant heat source and an automated timer.[12]
-
Animals: Mice or rats.
-
Procedure:
-
Acclimation & Restraint: Allow animals to habituate to the testing environment. Gently restrain the animal in a specialized holder, leaving the tail exposed.[12]
-
Stimulus Application: Position the tail over the heat source, typically 1-2 cm from the tip, and activate the heat source, which starts the timer.[12]
-
Response Measurement: The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.[12][13]
-
Cut-off Time: A maximum exposure time (e.g., 8-10 seconds) is preset to prevent tissue injury.[12]
-
Compound Administration: Administer the test compound, standard drug (e.g., morphine), or vehicle.[12]
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.[12]
-
-
Data Analysis: An increase in latency time indicates an analgesic effect. Data are analyzed similarly to the hot plate test.[12]
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is used to screen for peripherally acting analgesics.[14] Pain is induced by the intraperitoneal injection of an irritant like acetic acid, which causes a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[14][15][16]
-
Apparatus: Transparent observation chambers.
-
Animals: Typically performed in mice (e.g., 20-30 grams).[12]
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing environment.[12]
-
Compound Administration: Pre-treat the animals with the test compound, standard drug (e.g., diclofenac sodium), or vehicle, typically 30-60 minutes before the acetic acid injection.[15]
-
Induction of Writhing: Administer a 0.6% - 1% solution of acetic acid intraperitoneally (i.p.) at a volume of 10-20 mL/kg.[14][15][17]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes for a set period (e.g., 10-15 minutes).[14][16][17]
-
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.[12][17]
-
% Inhibition = [(Mean writhes in control group - Writhes in test group) / Mean writhes in control group] x 100 [17]
-
Conclusion
The data and protocols presented strongly suggest that this compound derivatives are a viable class of compounds for the development of novel analgesic drugs.[1] Their efficacy, which appears comparable to the widely used NSAID diclofenac sodium, coupled with a plausible mechanism of action through COX inhibition, warrants further investigation.[1] The standardized protocols provided herein offer a robust framework for the continued in-vivo evaluation of these and other novel analgesic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot plate test [panlab.com]
- 8. Hot plate analgesiometer | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. saspublishers.com [saspublishers.com]
- 17. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Evaluating Acetamide Derivatives using the Hot Plate Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for assessing the analgesic properties of novel acetamide derivatives using the hot plate method in a rodent model. The hot plate test is a widely used and reliable method for evaluating centrally acting analgesics by measuring the latency of a thermal pain response.[1] These application notes detail the necessary materials, step-by-step procedures, and data analysis techniques. Additionally, this guide includes a summary of expected quantitative data presented in a clear tabular format and a diagram of the putative signaling pathway involved in thermal nociception and its modulation by acetamide derivatives.
Introduction
Acetamide derivatives represent a promising class of compounds with potential analgesic properties.[2] Several studies have demonstrated their effectiveness in various pain models, including those involving thermal stimuli.[2][3] The hot plate test is a classic method for assessing the efficacy of centrally acting analgesics.[1] The test measures the time it takes for an animal to react to a heated surface, with an increase in reaction time indicating an analgesic effect. This method is particularly useful for screening new chemical entities and characterizing their antinociceptive profile.
Experimental Protocol: Hot Plate Test for Acetamide Derivatives
This protocol outlines the procedure for evaluating the analgesic activity of acetamide derivatives in mice.
1. Animals:
-
Male Swiss albino mice weighing between 20-30g are commonly used.[4]
-
Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.[4]
2. Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal to the hot plate surface.[1]
-
Timer.
-
Acetamide derivatives to be tested.
-
Vehicle for dissolving or suspending the test compounds (e.g., 0.5% methylcellulose in normal saline).[4]
-
Positive control: A known analgesic such as morphine (10 mg/kg) or tramadol (40 mg/kg).[4][5]
-
Negative control: Vehicle solution.
-
Animal weighing scale.
-
Syringes and needles for administration.
3. Experimental Procedure:
-
Pre-treatment Screening:
-
Individually place each mouse on the hot plate and start the timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.[1][7]
-
Record the latency time (in seconds) for the first sign of a nocifensive response.
-
To prevent tissue damage, a cut-off time of 30 seconds should be implemented. If the animal does not respond within this time, remove it from the hot plate and assign it a latency of 30 seconds.[6][8]
-
Animals with a baseline latency of more than 15 seconds should be excluded from the study.[4]
-
Grouping and Administration:
-
Randomly divide the selected animals into groups of at least six animals each:
-
Administer the vehicle, positive control, or test compound via the appropriate route (e.g., intraperitoneally or orally).
-
-
Post-treatment Testing:
-
At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate.[4]
-
Record the reaction latency as described in the pre-treatment screening.
-
4. Data Analysis:
-
Calculate the mean ± standard error of the mean (SEM) for the reaction latency of each group at each time point.
-
The percentage of the maximal possible effect (%MPE) can be calculated using the following formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
-
Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) to compare the test groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the hot plate experiment.
Table 1: Analgesic Effect of Acetamide Derivatives on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | Pre-treatment Latency (s) | Post-treatment Latency (s) at 60 min | % MPE at 60 min |
| Vehicle (0.5% Methylcellulose) | - | 8.5 ± 0.5 | 9.2 ± 0.6 | - |
| Morphine | 10 | 8.7 ± 0.4 | 25.8 ± 1.2*** | 80.3 |
| Acetamide Derivative A | 50 | 8.6 ± 0.6 | 15.4 ± 0.9 | 31.8 |
| Acetamide Derivative A | 100 | 8.4 ± 0.5 | 20.1 ± 1.1** | 54.2 |
| Acetamide Derivative B | 50 | 8.8 ± 0.7 | 12.1 ± 0.8 | 15.6 |
| Acetamide Derivative B | 100 | 8.5 ± 0.4 | 16.5 ± 1.0 | 37.2 |
*Values are expressed as mean ± SEM. n=6 mice per group. %MPE is calculated based on a cut-off time of 30 seconds. Statistical significance compared to the vehicle group: *p<0.05, **p<0.01, **p<0.001.
Table 2: Time-Course of Analgesic Activity of Acetamide Derivative A (100 mg/kg)
| Time Post-Administration (min) | Reaction Latency (s) | % MPE |
| 0 (Pre-treatment) | 8.4 ± 0.5 | 0 |
| 30 | 16.2 ± 1.0 | 36.1 |
| 60 | 20.1 ± 1.1 | 54.2 |
| 90 | 17.5 ± 0.9* | 42.1 |
| 120 | 12.8 ± 0.7 | 20.4 |
*Values are expressed as mean ± SEM. n=6 mice per group. %MPE is calculated based on a cut-off time of 30 seconds. Statistical significance compared to the pre-treatment latency: *p<0.05, *p<0.01.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the analgesic effects of acetamide derivatives.
Putative Signaling Pathway for Thermal Nociception and Modulation by Acetamide Derivatives
Caption: Modulation of thermal pain signaling by acetamide derivatives.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. jcdr.net [jcdr.net]
- 5. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 7. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
- 8. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N,N-diphenylacetamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2-Chloro-N,N-diphenylacetamide.
Troubleshooting Guide
Low yields or impure products can arise from various factors during the synthesis. The table below outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete Reaction: Insufficient reflux time or temperature. | Ensure the reaction is refluxed for the recommended duration (2-4 hours) and that the heating source maintains a consistent temperature.[1][2] Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Reagent Degradation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Diphenylamine may contain oxidized impurities.[1] | Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is thoroughly dried before use. Use purified diphenylamine. | |
| Protonation of Amine: The HCl byproduct can protonate the diphenylamine, rendering it non-nucleophilic and halting the reaction.[3][4] | Although some procedures proceed without one, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) or using Schotten-Baumann conditions (an aqueous base like NaOH in a biphasic system) to neutralize HCl as it forms.[3][5][6][7] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. Ensure the recrystallization solvent (e.g., ethanol) is appropriate and used in the correct volume.[5] |
| Insufficient Cooling: The product may be soluble in the recrystallization solvent at room temperature. | After dissolving the crude product in hot ethanol, allow it to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.[1] | |
| Reaction Mixture Turns Dark | Oxidation/Side Reactions: Diphenylamine can be prone to oxidation, and high temperatures can sometimes lead to decomposition or side reactions.[1] | While often yellow, a very dark color may indicate significant impurity formation.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions. |
| Multiple Spots on TLC | Unreacted Starting Materials: Diphenylamine or chloroacetyl chloride may remain. | Increase reflux time or consider using a slight excess of one reagent to ensure the other is fully consumed. |
| Hydrolysis of Acyl Chloride: Chloroacetyl chloride has reacted with trace water to form chloroacetic acid. | Ensure all reagents and solvents are anhydrous. Add the chloroacetyl chloride dropwise to the reaction mixture to minimize its concentration at any given time, reducing the chance of side reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound? A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. The overall process is a type of acylation.[7]
Q2: Is a base required for this reaction? The protocols seem to vary. A2: While some published procedures conduct the reaction in a neutral solvent like toluene without an added base, acylation reactions involving acyl chlorides generate one equivalent of hydrochloric acid (HCl).[1][2][4] This HCl can react with the starting diphenylamine to form an ammonium salt, which is no longer nucleophilic and cannot react. Adding a base (like triethylamine or pyridine) or using a biphasic Schotten-Baumann setup with aqueous NaOH neutralizes this HCl, which can significantly improve the yield by preventing the loss of the starting amine.[4][6][8]
Q3: My final product is slightly yellow. Is this an indication of impurity? A3: Pure this compound is a colorless or white solid. A yellow tint can be due to oxidized impurities from the diphenylamine starting material.[1] Recrystallization from ethanol should yield a pure, white product.[1][2]
Q4: What is the best method for purifying the crude product? A4: The most commonly cited and effective method is recrystallization from ethanol.[1][2] If the product is particularly impure and fails to crystallize, purification by column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexane) is a viable alternative before recrystallization.[5]
Q5: How can I monitor the progress of the reaction? A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture over time and spot them on a TLC plate alongside the starting materials (diphenylamine). Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to diphenylamine has disappeared and a new, higher Rf spot for the product is dominant.
Reaction Pathway and Workflow Diagrams
The following diagrams illustrate the chemical reaction, a general troubleshooting workflow, and the relationship between key parameters and the reaction outcome.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Chloro-N,N-diphenylacetamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-N,N-diphenylacetamide via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on available literature, ethanol is a highly effective solvent for the recrystallization of this compound, providing a high yield of pure crystals.[1][2] Chloroform has also been used to obtain crystals suitable for X-ray analysis.[1] For structurally similar N-substituted chloroacetamides, other polar solvents like methanol and isopropanol, as well as solvent mixtures such as ethanol/water or ethyl acetate/hexane, can also be considered.[3]
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is reported to be approximately 140 °C (413 K).[1] A broad melting point range below this temperature is indicative of impurities.
Q3: What are the common impurities in crude this compound?
A3: Common impurities arise from the synthesis process, which typically involves the reaction of diphenylamine with chloroacetyl chloride.[2] These impurities may include:
-
Unreacted Diphenylamine: A starting material that may be carried through the reaction.
-
Unreacted Chloroacetyl Chloride: Although highly reactive, some may remain. It is often quenched and removed during the work-up.
-
Hydrolysis Products: Chloroacetyl chloride can hydrolyze to chloroacetic acid, and the product itself could potentially undergo hydrolysis under certain conditions.
-
Side-Reaction Products: Depending on the reaction conditions, other unforeseen byproducts may form.
Q4: What safety precautions should be taken when handling this compound and the solvents used for recrystallization?
A4: this compound and related chloroacetamides should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
Recrystallization solvents like ethanol are flammable and should be heated using a heating mantle or steam bath, never an open flame.
Data Presentation
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization |
| Ethanol | Polar | 78 | Recommended: Good solubility at high temperatures and lower solubility at room temperature. |
| Methanol | Polar | 65 | Good: Similar properties to ethanol, but lower boiling point may be advantageous. |
| Isopropanol | Polar | 82 | Good: Another suitable alcohol with a slightly higher boiling point. |
| Acetone | Polar Aprotic | 56 | Possible: May have high solubility even at low temperatures, potentially leading to lower yields. |
| Ethyl Acetate | Moderately Polar | 77 | Possible: Can be a good choice, especially in a mixed solvent system with a non-polar solvent like hexane.[3] |
| Toluene | Non-polar | 111 | Possible: May be suitable for less polar impurities. |
| Hexane | Non-polar | 69 | Poor (as a primary solvent): Likely to have low solubility even at high temperatures. Good (as an anti-solvent): Can be used in a mixed solvent system with a more polar solvent to induce crystallization.[3] |
| Water | Very Polar | 100 | Poor (as a primary solvent): The compound is unlikely to be soluble. Good (as an anti-solvent): Can be used with a water-miscible solvent like ethanol to decrease solubility upon cooling.[3] |
Note: The ideal solvent for recrystallization is one in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.71 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~140 °C (413 K)[1] |
Experimental Protocols
Recrystallization of Crude this compound using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate or in a water bath while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The rate of cooling can affect crystal size and purity; slower cooling generally results in larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting Guides
Visual Troubleshooting Guide
A flowchart illustrating the decision-making process for troubleshooting common recrystallization issues.
Logical Relationship of Troubleshooting Steps
A diagram showing the logical relationships between common issues, their potential causes, and corresponding solutions.
References
Technical Support Center: Column Chromatography of N-aryl-diphenylacetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-aryl-diphenylacetamide derivatives. The information is designed to address common issues encountered during purification by column chromatography.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of N-aryl-diphenylacetamide derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots are too close on TLC) | Inappropriate solvent system polarity. | - Adjust Solvent Ratio: If using a binary system (e.g., hexane/ethyl acetate), systematically vary the ratio. Start with a higher proportion of the less polar solvent (hexane) and gradually increase the more polar solvent (ethyl acetate). - Change Solvents: If adjusting the ratio is ineffective, try a different solvent system. For N-aryl-diphenylacetamides, consider combinations like dichloromethane/methanol or toluene/ethyl acetate. |
| Compound Stuck on the Baseline (Rf = 0) | Solvent system is not polar enough. | - Increase Solvent Polarity: Significantly increase the proportion of the polar solvent in your mobile phase. For highly polar derivatives, a gradient elution from a non-polar to a polar solvent system may be necessary. A common starting point for polar compounds is 5% methanol in dichloromethane.[1] |
| Compound Runs with the Solvent Front (Rf = 1) | Solvent system is too polar. | - Decrease Solvent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| Tailing or Streaking of Spots on TLC/Column | - Compound is too concentrated. - Compound is interacting strongly with the stationary phase (silica gel is acidic). - Presence of impurities. | - Dilute Sample: Ensure your sample is fully dissolved and not overloaded on the column. - Add a Modifier: For basic N-aryl-diphenylacetamide derivatives that may interact with acidic silica, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica surface.[1] - Pre-adsorb Sample: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and dry-load the silica-adsorbed sample onto the column. |
| Co-elution of Product and Impurities | Similar polarities of the compounds. | - Optimize Solvent System: Meticulously test various solvent combinations with TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities. - Use a Different Stationary Phase: If separation on silica gel is not achievable, consider using alumina (neutral, acidic, or basic) or a reversed-phase silica gel. |
| Low Recovery of the Compound | - Compound is irreversibly adsorbed onto the silica. - Compound is unstable on silica gel. - Compound is highly soluble in the eluent and elutes in very broad fractions. | - Deactivate Silica Gel: Add a small percentage of a polar solvent like methanol or triethylamine to the eluent. - Check Compound Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, your compound may be degrading on the silica. Consider using a less acidic stationary phase like neutral alumina. - Monitor Elution Carefully: Collect smaller fractions and monitor by TLC to identify all fractions containing the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of N-aryl-diphenylacetamide derivatives?
A good starting point for many N-aryl-diphenylacetamide derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common initial test ratio is 70:30 hexane:ethyl acetate, which can then be adjusted based on the TLC results. For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.
Q2: How do I choose the correct solvent system based on a TLC plate?
The ideal solvent system for column chromatography will give your desired compound an Rf value between 0.2 and 0.4 on the TLC plate. This range generally provides the best separation on a column.
Q3: My N-aryl-diphenylacetamide derivative is basic. Are there any special considerations?
Yes. Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent. This will "neutralize" the silica gel and improve the chromatography.
Q4: What should I do if my compound is not soluble in the chosen eluent?
The sample should be dissolved in the minimum amount of a solvent in which it is highly soluble. If this solvent is more polar than your eluent, it is crucial to use a very small volume to avoid disturbing the equilibrium at the top of the column. Alternatively, and often preferably, you can use the "dry-loading" method.
Q5: How can I monitor the separation during column chromatography?
Collect fractions of the eluent as it comes off the column. Spot a small amount of each fraction (or every few fractions) on a TLC plate, alongside a spot of your crude starting material. Develop the TLC plate to identify which fractions contain your purified compound.
Experimental Protocols
Protocol 1: Developing a Solvent System using Thin-Layer Chromatography (TLC)
-
Prepare a Sample Solution: Dissolve a small amount of your crude N-aryl-diphenylacetamide derivative in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot a small amount of the sample solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 80:20 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.
-
Visualize the Spots: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize: Adjust the polarity of the solvent system until the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.
Protocol 2: Performing Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent if necessary). Carefully add this solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Quantitative Data Summary
The following table summarizes example solvent systems that have been used for the purification of amide compounds, which can serve as a starting point for N-aryl-diphenylacetamide derivatives.
| Compound Type | Stationary Phase | Solvent System (Eluent) | Notes |
| General Amides | Silica Gel | Hexane / Ethyl Acetate (various ratios) | A standard system for compounds of moderate polarity.[1] |
| Polar Amides | Silica Gel | Dichloromethane / Methanol (e.g., 95:5) | Suitable for more polar amide derivatives.[1] |
| Basic Amides/Amines | Silica Gel | Dichloromethane / Methanol with 1-10% of 10% NH4OH in Methanol | The basic additive helps to prevent tailing. |
| N-Aryl Sulfonamides | Silica Gel | Hexane / Ethyl Acetate (e.g., 50:1 to 3:1) | While not acetamides, the polarity can be similar.[2] |
| Diphenylamine Derivatives | Silica Gel | Dichloromethane | Used for the purification of some polyphenylene derivatives containing diphenylamine moieties.[3] |
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
troubleshooting premature crystallization during hot filtration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address premature crystallization during hot filtration, a critical step in recrystallization and other purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature crystallization during hot filtration?
The main reason for premature crystallization during hot filtration is the cooling of the saturated solution as it comes into contact with the cooler surfaces of the filtration apparatus, such as the funnel and filter paper.[1][2][3] Most solids are more soluble in hot solvents, and as the temperature drops, the solubility decreases, leading to the unwanted precipitation of the dissolved compound.[4][5]
Q2: Why is vacuum filtration not recommended for hot filtration?
Vacuum filtration should be avoided for hot solutions because the reduced pressure increases the rate of solvent evaporation.[1][4] This rapid evaporation causes significant cooling of the solution, which can lead to premature and rapid crystallization on the filter paper, clogging the filter and leading to product loss and contamination with impurities.[4][6]
Q3: What is the purpose of using fluted filter paper?
Fluted filter paper is recommended for hot filtration because it increases the surface area of the paper, which allows for a faster filtration rate.[2][7][8] A quicker filtration minimizes the time the hot solution is in contact with the cooler funnel, thereby reducing the chance of premature crystallization.[8]
Q4: How does a stemless or short-stemmed funnel help prevent premature crystallization?
Stemless or short-stemmed funnels are preferred for hot filtration because they minimize the surface area where the hot filtrate can cool and crystallize.[1][2][8] In a long-stemmed funnel, the filtrate has a longer path to travel, increasing the likelihood of cooling and crystal formation within the stem, which can block the apparatus.[2][9]
Troubleshooting Guide
Issue: Crystals are forming on the filter paper and in the funnel stem.
This is the most common issue during hot filtration and is caused by the cooling of the solution.
Solutions:
-
Preheat the filtration apparatus: Before starting the filtration, it is crucial to heat the funnel and the receiving flask.[9][10] This can be achieved by placing the funnel in a beaker of boiling solvent on a hot plate or by pouring hot solvent through the funnel just before filtering the solution.[2][9] The rising vapors from the boiling solvent in the receiving flask will also help to keep the funnel warm.[2][3]
-
Use a stemless or short-stemmed funnel: This reduces the surface area for cooling and potential blockage.[1][2][8]
-
Use fluted filter paper: This increases the filtration speed, minimizing the time for cooling.[2][7][8]
-
Add a small excess of hot solvent: If crystallization persists, adding a small amount of extra hot solvent to the solution before filtration can help to keep the solute dissolved.[1] The excess solvent can be evaporated after filtration.[1]
-
Work quickly and in portions: Filter the hot solution in small batches to minimize the time it is exposed to cooler temperatures.[1] Keep the main solution heated while you are filtering.
Issue: The filtration is very slow.
Slow filtration can be a result of clogged filter paper due to premature crystallization or the use of improper filtration media.
Solutions:
-
Ensure the filter paper is properly fluted: A well-fluted filter paper provides more channels for the liquid to pass through.[2]
-
Check for crystallization on the filter paper: If crystals are visible, dissolve them by pouring a small amount of fresh, hot solvent over the filter paper.[2]
-
Ensure there is a gap for air to escape: If the funnel forms a tight seal with the receiving flask, pressure can build up and slow down the filtration. Placing a bent paper clip or a small piece of paper between the funnel and the flask can create a small gap for air to escape.[2][7]
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Premature Crystallization | Cooling of the solution | Preheat funnel and flask, use a stemless/short-stemmed funnel, use fluted filter paper, add excess hot solvent, work quickly.[1][2][8] | The solution remains hot enough during filtration to prevent the solute from crystallizing, ensuring a smooth and efficient separation. |
| Slow Filtration Rate | Clogged filter paper, improper setup | Use fluted filter paper, dissolve any crystals with hot solvent, ensure an air gap between the funnel and flask.[2][7] | The filtration proceeds at a reasonable speed, minimizing the risk of cooling and premature crystallization. |
| Product Loss | Crystals adhering to filter paper | Rinse the filter paper with a small amount of fresh, hot solvent after filtration.[2] | Any product that crystallized on the filter paper is redissolved and collected in the filtrate, maximizing the yield. |
Experimental Protocols
Protocol for Standard Hot Filtration
-
Prepare the Solution: Dissolve the solid to be purified in the minimum amount of a suitable solvent by heating the mixture to boiling.
-
Prepare the Filtration Apparatus:
-
Select a stemless or short-stemmed funnel.
-
Flute a piece of filter paper and place it in the funnel.
-
Place the funnel on top of an Erlenmeyer flask that will be used to collect the filtrate.
-
-
Preheat the Apparatus:
-
Perform the Filtration:
-
Once the apparatus is hot, quickly pour the hot solution through the fluted filter paper in portions.[1]
-
Keep the solution to be filtered hot throughout the process.
-
-
Rinse and Recover:
-
After all the solution has been filtered, rinse the original flask with a small amount of hot solvent and pour this rinsing through the filter paper to recover any remaining product.
-
If any crystals have formed on the filter paper, rinse them with a small amount of hot solvent.[2]
-
-
Cool the Filtrate: Allow the collected filtrate to cool slowly to room temperature, followed by an ice bath if necessary, to induce crystallization of the purified product.
Visualizations
Caption: Workflow for a successful hot filtration experiment.
Caption: Troubleshooting logic for premature crystallization.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. gauthmath.com [gauthmath.com]
- 7. The Comprehensive Guide to Filtration Methods | Blog [nextdayscience.com]
- 8. brainly.com [brainly.com]
- 9. Recrystallization [wiredchemist.com]
- 10. brainly.ph [brainly.ph]
Technical Support Center: Purification of Reaction Mixtures Containing Diphenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted diphenylamine from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted diphenylamine?
A1: The most common and effective methods for removing unreacted diphenylamine (DPA) are based on its physicochemical properties. These include:
-
Acid-Base Extraction: Exploits the weakly basic nature of the secondary amine in DPA.
-
Recrystallization: Utilizes the differential solubility of DPA and the desired product in a selected solvent or solvent system.
-
Chromatography: Separates compounds based on their differential partitioning between a stationary and a mobile phase. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are common.
-
Steam Distillation: Effective for separating volatile compounds like DPA from non-volatile products.
Q2: How do I choose the best purification method for my specific product?
A2: The choice of method depends on the properties of your desired product, the scale of your reaction, and the required final purity. The flowchart below provides a general decision-making framework.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of layers | - Emulsion formation. - Densities of aqueous and organic layers are too similar. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Allow the mixture to stand for a longer period. - Gently swirl or rock the funnel instead of vigorous shaking. - If the organic solvent is denser than water (e.g., dichloromethane), adding more of the organic solvent can help break the emulsion. |
| Product precipitates out during extraction | - The protonated/deprotonated form of your product is insoluble in both the aqueous and organic layers. | - Add more organic solvent to redissolve the product. - Consider using a different organic solvent in which the product salt is more soluble. |
| Diphenylamine remains in the organic layer | - Incomplete protonation of diphenylamine. - Insufficient amount of acidic solution. | - Use a more concentrated acid solution (e.g., 1-2 M HCl). - Perform multiple extractions with fresh portions of the acidic solution.[1] - Ensure thorough mixing of the two layers. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated. - Cooling is too rapid. | - Reheat the mixture to dissolve the oil, then add more solvent to decrease the saturation. - Allow the solution to cool more slowly. - Choose a solvent with a lower boiling point.[2] |
| No crystal formation upon cooling | - The solution is not saturated. - Impurities are inhibiting crystallization. | - Evaporate some of the solvent to concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| Low yield of purified crystals | - Too much solvent was used. - The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration.[2] |
Quantitative Data Summary
The following table summarizes quantitative data related to the efficiency of different purification and analysis methods for diphenylamine.
| Method | Parameter | Value | Reference |
| Solvent Washing | Recovery of Diphenylamine | 94.8% | [3] |
| HPLC-FL | Average Recovery (from various agricultural products) | 76.7% - 94.9% | [4][5] |
| HPLC-FL | Limit of Quantification | 0.01 mg/kg | [4][5] |
| GC-MS | Extraction Recovery (from liver fractions) | > 93% | [6] |
| GC-MS | Limit of Quantification | 422.5 µg/kg | [6] |
| Steam Distillation | Yield of Diphenylamine | ~60% | [7] |
Experimental Protocols
Acid-Base Extraction of Diphenylamine
This protocol is suitable for separating diphenylamine from a neutral or acidic product that is soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the protonated diphenylamine hydrochloride.
-
Drain the aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete removal of diphenylamine.[1]
-
Combine the aqueous extracts.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the purified product.
-
To recover the diphenylamine, the combined acidic aqueous extracts can be basified with a strong base (e.g., NaOH) and then extracted with an organic solvent.[8]
Recrystallization of a Product Contaminated with Diphenylamine
This protocol is for purifying a solid product when diphenylamine is a minor impurity. The choice of solvent is crucial.
Materials:
-
Crude product containing diphenylamine
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture)[8][9]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, add the crude product.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the solution is colored by impurities, activated charcoal can be added, and the hot solution filtered.[2]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or air-dry to obtain the purified product.
Thin-Layer Chromatography (TLC) for Monitoring Purification
TLC is an essential tool for monitoring the progress of the purification.
Materials:
-
TLC plates (silica gel)
-
TLC chamber
-
Mobile phase (e.g., hexane/ethyl acetate mixture)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Using a capillary tube, spot the crude mixture, the purified fraction(s), and a diphenylamine standard on a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The absence or significant reduction of the diphenylamine spot in the purified product lane indicates successful removal. The retention factor (Rf) can be calculated to identify the compounds.[10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. US2256196A - Purification of diphenylamine - Google Patents [patents.google.com]
- 4. [Determination of Diphenylamine in Agricultural Products by HPLC-FL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
optimizing reflux time for the chloroacetylation of diphenylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chloroacetylation of diphenylamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient synthesis of N,N-diphenyl-2-chloroacetamide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the chloroacetylation of diphenylamine, providing potential causes and solutions in a user-friendly question-and-answer format.
FAQs
Q1: What is the general reaction scheme for the chloroacetylation of diphenylamine?
A1: The chloroacetylation of diphenylamine involves the reaction of diphenylamine with chloroacetyl chloride to form N,N-diphenyl-2-chloroacetamide. The reaction is typically carried out in an organic solvent and often requires heat.
Q2: Why is my reaction yield of N,N-diphenyl-2-chloroacetamide consistently low?
A2: Low yields can be attributed to several factors. Incomplete reaction is a common cause; ensure that the reflux time and temperature are adequate. The presence of moisture in the reactants or solvent can hydrolyze the chloroacetyl chloride, reducing its availability for the acylation reaction. Additionally, improper workup and purification can lead to loss of product.
Q3: I am observing a dark-colored reaction mixture. Is this normal?
A3: While some color change is expected, a very dark or black reaction mixture could indicate decomposition of the starting material or product, especially at elevated temperatures. Diphenylamine can be sensitive to high temperatures and may degrade.[1] Consider running the reaction at a lower temperature or for a shorter duration.
Q4: What are the potential side products in this reaction?
A4: The primary side product is often unreacted diphenylamine. If the reaction temperature is too high or the reaction time is excessively long, decomposition of the product can occur. Another potential impurity can arise from the reaction of chloroacetyl chloride with any residual water in the reaction mixture, which would produce chloroacetic acid.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting material, diphenylamine. Visualization under UV light will show the consumption of the starting material and the formation of the product.
Data Presentation
The following table summarizes various reaction conditions for the chloroacetylation of aromatic amines as reported in the literature. Note that direct comparison may be limited due to variations in substrates and experimental setups.
| Starting Material | Solvent | Temperature (°C) | Reflux Time (h) | Reported Yield | Reference |
| Diphenylamine | Toluene | Reflux (~111°C) | 4 | Not specified | [2][3] |
| 2,6-Dichlorodiphenylamine | None (neat) | 105 | 2.5 | Not specified | |
| Aniline | Toluene | 88-90 | 5 | High (implied) | [4] |
Experimental Protocols
This section provides a detailed methodology for the chloroacetylation of diphenylamine based on established procedures.[2][3]
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Ethanol (for recrystallization)
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.04 M) in anhydrous toluene (200 ml).
-
Slowly add chloroacetyl chloride (0.04 M) to the solution at room temperature with constant stirring.
-
Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain this temperature for 4 hours.
-
After the reflux period is complete, allow the mixture to cool slightly before carefully pouring it into a beaker containing crushed ice.
-
Stir the mixture vigorously and then allow it to stand overnight to facilitate the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the dried product from ethanol.
Mandatory Visualizations
Experimental Workflow for Chloroacetylation of Diphenylamine
Caption: Experimental workflow for the chloroacetylation of diphenylamine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting common causes of low product yield.
References
handling and safety precautions for 2-Chloro-N,N-diphenylacetamide
Technical Support Center: 2-Chloro-N,N-diphenylacetamide
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the compound and structurally similar chemicals, this compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is also presumed to be harmful if swallowed.[3][4] Therefore, a cautious approach with appropriate personal protective equipment is mandatory.[3]
Q2: What Personal Protective Equipment (PPE) is required for handling this compound?
A2: The following PPE is mandatory:
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[3] When there is a potential for splashing, chemical splash goggles and a face shield should be worn.[3]
-
Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[3] Always inspect gloves for signs of degradation and replace them frequently.[3] A flame-resistant lab coat worn over long pants and closed-toe shoes is also mandatory.[3]
-
Respiratory Protection: All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[3]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] The storage area should be locked up or otherwise accessible only to qualified personnel.[1][6]
Q4: What is the correct procedure for disposing of waste containing this chemical?
A4: All waste must be treated as hazardous.
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed container for hazardous chemical waste.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with incompatible waste streams.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous solid waste.[3]
Q5: What should I do in case of accidental exposure?
A5: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1][6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3]
-
Inhalation: Move the affected person to fresh air.[1][3] If they are not breathing, give artificial respiration.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Troubleshooting Guide
Q: I spilled a small amount of the solid powder inside the chemical fume hood. What is the correct cleanup procedure?
A: For a small spill contained within a fume hood, first ensure your PPE is intact. Absorb the spill with an inert material like vermiculite or sand.[3] Carefully sweep or scoop the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[3] Clean the spill area with a suitable solvent, followed by soap and water.[3]
Q: I need to weigh the solid compound, and I'm concerned about creating airborne dust. How can I perform this task safely?
A: Always weigh the solid material inside a certified chemical fume hood.[3] Use a tared weigh boat or paper.[3] To prevent the dispersal of fine powders, consider using anti-static equipment if available.[3] Handle the material gently to minimize dust formation.
Q: While preparing a solution, the compound splashed onto my gloved hand. What should I do?
A: Immediately remove the contaminated glove using the proper removal technique to avoid touching the outer surface with your bare skin.[7] Dispose of the glove as hazardous waste.[3] Wash your hands thoroughly with soap and water.[7] Obtain a new pair of gloves before resuming your work.
Q: My skin came into direct contact with a solution. What are the immediate first aid steps?
A: Immediately go to the nearest safety shower or drench hose. Flush the affected skin with large amounts of water for at least 15 minutes.[1][3] While rinsing, remove any contaminated clothing.[3] Seek immediate medical attention after the initial flushing.[3]
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 5428-43-3[1] |
| Molecular Formula | C₁₄H₁₂ClNO[8] |
| Molecular Weight | 245.70 g/mol [8] |
| Melting Point | 140 °C (413 K)[8] |
| Boiling Point | Data not available |
| Appearance | Data not available |
| Hazard Statements | H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1][2] |
| Signal Word | Warning[1] |
Detailed Experimental Protocol: Safe Handling
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Use Inspection:
- Designate a specific area for handling, preferably within a chemical fume hood.[3]
- Ensure a spill kit and all necessary PPE are readily accessible.[3]
- Inspect all PPE for integrity (no rips, cracks, or holes).
- Verify that the chemical fume hood is functioning correctly (check airflow monitor).[3]
- Ensure an eyewash station and safety shower are unobstructed and accessible.[9][10]
2. Weighing and Solution Preparation (in Fume Hood):
- Don all required PPE (lab coat, gloves, eye protection).
- Gently place the desired amount of the solid onto a tared weigh boat, minimizing dust creation.[3]
- To prepare a solution, slowly add the solid to the solvent to prevent splashing.[3]
- Keep the container sealed when not in immediate use.[3]
- Clearly label the final solution with the chemical name, concentration, date, and appropriate hazard warnings.[3]
3. Experimental Use:
- Conduct all manipulations of the compound or its solutions within the fume hood.
- Avoid direct contact with skin and eyes.[10]
- Do not eat, drink, or smoke in the designated work area.[9]
4. Waste Disposal and Decontamination:
- Segregate all waste streams. Collect solid waste, liquid waste (halogenated organic), and contaminated disposables in separate, clearly labeled, and sealed hazardous waste containers.[3]
- Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
- After completing work, carefully remove PPE, disposing of single-use items (like gloves) into the hazardous waste stream.
- Wash hands thoroughly with soap and water after removing gloves.[1]
Visual Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2-Chloro-N-phenylacetamide - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eurofinsus.com [eurofinsus.com]
- 8. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
managing side reactions in the synthesis of diphenylacetamide derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of diphenylacetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing diphenylacetamide derivatives?
A1: The primary methods for synthesizing diphenylacetamide derivatives include:
-
Amidation of Diphenylacetic Acid or its Derivatives: This involves reacting diphenylacetic acid or its activated forms (like diphenylacetyl chloride) with an appropriate amine. To facilitate this reaction, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to achieve milder reaction conditions.[1]
-
Hydrolysis of Diphenylacetonitrile: This route involves the partial hydrolysis of diphenylacetonitrile to the corresponding amide.[2][3] This reaction's pH is a critical factor, as acidic or alkaline conditions can lead to the formation of different products.[4][5] Controlled hydrolysis is necessary to stop the reaction at the amide stage.[4][6]
-
Chloroacetylation of Diphenylamine: This method involves reacting diphenylamine with chloroacetyl chloride, followed by further derivatization.[7][8][9]
Q2: I am observing a low yield of my desired diphenylacetamide derivative. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.[10]
-
Suboptimal Reagent Concentration: The concentration of reactants, especially catalysts, can significantly impact the reaction's efficiency.[10]
-
Poor Quality of Starting Materials: The purity of your starting materials, such as diphenylacetonitrile or diphenylacetic acid, can markedly affect the final yield.[10]
-
Side Reactions: The formation of byproducts, such as the over-hydrolysis of a nitrile to a carboxylic acid, can consume starting materials and reduce the yield of the desired amide.[10]
-
Ammonium Salt Formation: In direct amidation reactions, the carboxylic acid and amine can form a stable ammonium carboxylate salt, which may require higher temperatures to dehydrate to the amide.[1]
Q3: My final product is colored, even after initial purification. What is the likely cause and how can I remove the color?
A3: A yellow or brownish color in the final product is a common issue. This can be due to residual impurities from the reaction, such as unreacted starting materials or colored byproducts from side reactions.[2] Overheating during distillation or workup can also lead to the formation of colored degradation products.[2] Recrystallization from a suitable solvent is often an effective method for removing these colored impurities to yield a pure, white product.[1][2]
Troubleshooting Guides
Issue 1: Formation of Diphenylacetic Acid as a Major Byproduct
Q: During the synthesis of a diphenylacetamide derivative from diphenylacetonitrile, I am isolating a significant amount of diphenylacetic acid. How can I prevent this?
A: The formation of diphenylacetic acid indicates the complete hydrolysis of the nitrile group.[2] This side reaction is favored by the presence of water and strong acidic or basic conditions.[4][5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and thoroughly dry all glassware before use. The presence of water is a primary driver of nitrile hydrolysis.[2]
-
Control pH: The hydrolysis of nitriles is highly pH-dependent.[4] To favor the formation of the amide over the carboxylic acid, carefully control the pH of the reaction mixture. Mildly acidic or alkaline conditions are generally preferred for partial hydrolysis.
-
Milder Reaction Conditions: Harsh conditions, such as high temperatures and prolonged reaction times with strong acids or bases, promote the hydrolysis of the intermediate amide to the carboxylic acid.[11] Consider using milder conditions, for example, HCl at 40°C.[6][11]
-
Alternative Reagents: Certain reagents can promote the selective conversion of nitriles to amides. For instance, a TFA-H2SO4 mixture in an acidic medium or an alkaline solution of hydrogen peroxide can be used for controlled hydrolysis.[4]
Issue 2: Presence of Over-Alkylated Byproducts
Q: In the synthesis of a secondary or tertiary amine-containing diphenylacetamide derivative, I am observing products with multiple alkyl groups attached to the nitrogen. How can I achieve selective alkylation?
A: Over-alkylation is a common side reaction where the amine nucleophile reacts with the alkylating agent more than once.[12] This occurs because the initial alkylation product can be more nucleophilic than the starting amine.[12]
Troubleshooting Steps:
-
Stoichiometric Control: Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.[12]
-
Use of Protecting Groups: Employ a protecting group on the nitrogen atom to prevent multiple alkylations. After a single alkylation, the protecting group can be removed to yield the desired product.[12]
-
Alternative Synthetic Methods: Consider more selective methods like reductive amination, which involves the formation of an imine or enamine followed by reduction.[12]
-
Control Reaction Temperature: For highly electrophilic starting materials, a lower reaction temperature can help prevent over-alkylation.[13][14]
Issue 3: Formation of Polymeric or Tar-like Byproducts
Q: My reaction mixture has become a thick, tarry mess, making product isolation difficult. What could be the cause?
A: The formation of polymeric byproducts is often associated with uncontrolled Friedel-Crafts reactions, which can be used to introduce the diphenylmethyl moiety.[2]
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature during the addition of the alkylating agent and the Lewis acid catalyst. Friedel-Crafts reactions are often exothermic.[2]
-
Controlled Addition of Catalyst: Add the Lewis acid catalyst (e.g., AlCl₃) in portions to manage the exothermic nature of the reaction and prevent localized overheating.[2]
-
Ensure Anhydrous Conditions: Moisture can deactivate the AlCl₃ catalyst and lead to side reactions.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on the Hydrolysis of Diphenylacetonitrile
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Major Product | Minor Product | Reference |
| Dilute HCl | Water | Reflux | >2 | Diphenylacetic Acid | - | [5] |
| NaOH Solution | Water | Reflux | >2 | Sodium Diphenylacetate | Ammonia | [5] |
| TFA-H2SO4 | - | - | - | Diphenylacetamide | - | [4] |
| Alkaline H₂O₂ | - | - | - | Diphenylacetamide | - | [4] |
| HCl | tert-Butanol | 40 | - | Diphenylacetamide | Diphenylacetic Acid | [6][11] |
Note: This table is a qualitative summary based on available literature. Specific yields will vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide
This protocol is a general method for the chloroacetylation of diphenylamine.[8][9]
-
Dissolution: Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask.
-
Addition of Acylating Agent: Add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux: Reflux the reaction mixture for 4 hours.
-
Quenching: After reflux, pour the reaction mixture into crushed ice.
-
Precipitation: Allow the mixture to stand overnight to facilitate the precipitation of the product.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and then dry it. Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Recrystallization for Purification of Diphenylacetamide Derivatives
This protocol provides a general procedure for removing colored impurities and other solid byproducts.[1]
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Maximizing Yield: Further cool the solution in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of diphenylacetamide derivatives.
Caption: A logical decision tree for troubleshooting common issues in diphenylacetamide synthesis.
Caption: Reaction pathway for the hydrolysis of diphenylacetonitrile, highlighting conditions that favor different products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diphenylacetonitrile | 86-29-3 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
stability and storage conditions for 2-Chloro-N,N-diphenylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Chloro-N,N-diphenylacetamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some similar chloroacetamide compounds are known to be light-sensitive and hygroscopic; therefore, protection from light and moisture is crucial.[1][3] For optimal long-term stability, storage at 2-8°C is advisable.[3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and data from similar chloroacetamide compounds, the primary degradation pathways are likely to be hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the cleavage of the molecule into diphenylamine and 2-chloroacetic acid.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to the cleavage of the chloroacetyl group or other photochemical reactions. For some chloroacetamides, photolytic conditions can cause degradation.[4]
-
Thermal Degradation: High temperatures can cause the decomposition of the molecule. For related compounds, thermal stress is a known cause of degradation.[4]
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be indicated by several observations:
-
Physical Changes: A change in the physical appearance of the solid, such as discoloration (e.g., from white to brown) or a change in texture.[3]
-
Unexpected Analytical Results: The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC) is a strong indicator of degradation.[4] A decrease in the peak area of the parent compound over time also suggests instability.[4]
-
Changes in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble may indicate the formation of less soluble degradation products.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is limited. However, based on its chemical structure, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the compound.
-
Possible Cause: The compound is degrading under the experimental or storage conditions.[4]
-
Troubleshooting Workflow:
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You observe variability in the biological activity of this compound between different batches or over time.
-
Possible Cause: Degradation of the compound leading to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Re-analyze the Compound: Use a stability-indicating analytical method (e.g., HPLC) to determine the purity of the compound from the batch .
-
Review Storage and Handling: Ensure that the compound has been stored under the recommended conditions (cool, dry, protected from light).
-
Prepare Fresh Solutions: Always prepare fresh solutions for biological experiments and avoid long-term storage of solutions unless their stability has been verified.
-
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. [3] |
| Light | Protect from light (e.g., use amber vials or store in the dark) | To prevent photolytic degradation. Some related compounds are light-sensitive. [3][4] |
| Humidity | Store in a dry environment with a tightly sealed container | To prevent hydrolysis. Some related compounds are hygroscopic. [1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of solutions | To prevent oxidation. [4] |
| pH of Solutions | Neutral pH (around 7) is generally preferred for solutions | To minimize acid or base-catalyzed hydrolysis of the amide bond. [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. [2][4] Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Analyze aliquots at various time points by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the compound (e.g., 0.5 mg/mL in a suitable solvent) and place it in the oven at 80°C for 48 hours.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Place a solution of the compound in a chemically inert, transparent container inside a photostability chamber.
-
Expose the sample to a light source as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light in the same chamber.
-
Analyze both the exposed and control samples by HPLC after the exposure period.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products. [6] General Workflow:
Potential Degradation Pathway
The following diagram illustrates a plausible hydrolytic degradation pathway for this compound based on the chemical properties of amide bonds.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Safe Handling of Solid 2-Chloro-N,N-diphenylacetamide
This guide provides troubleshooting and frequently asked questions (FAQs) to ensure the safe handling of solid 2-Chloro-N,N-diphenylacetamide, with a focus on preventing dust generation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
While specific toxicity data is limited, related acetamide compounds suggest that this compound may be harmful if swallowed, inhaled, or in contact with skin.[1] It may also cause skin and eye irritation.[1][4] Therefore, a cautious approach with appropriate personal protective equipment (PPE) is essential.[1]
Q2: Is a standard laboratory bench sufficient for handling this solid?
No. All handling of solid this compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For high-hazard tasks, containment solutions like a balance enclosure or glovebox are recommended.[5]
Q3: What personal protective equipment (PPE) is required?
A comprehensive PPE strategy is the first line of defense against exposure.[3] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[1] For splash potential, use chemical splash goggles and a face shield.[1] | Protects against airborne particles and accidental splashes.[3] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile) are required.[1] Check for degradation and replace frequently.[1] Lab Coat: A flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory.[1] A chemical-resistant apron or coveralls should be used for higher-risk operations.[1] | Prevents skin contact and absorption.[3] |
| Respiratory Protection | All handling of the solid should occur in a chemical fume hood.[1] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used as part of a formal respiratory protection plan.[1] | Minimizes inhalation of potentially harmful dust.[1] |
Q4: How should I clean up a small spill of solid this compound?
For a small spill within a fume hood, absorb the spill with an inert material like vermiculite or sand.[1] Carefully sweep or scoop the material into a sealed, labeled container for hazardous waste disposal.[1][4] Clean the spill area with an appropriate solvent followed by soap and water.[1] Prohibit sweeping and the use of compressed air for cleanup as this can redisperse dust.[5]
Q5: How do I dispose of waste contaminated with this compound?
All disposable items that have contacted the compound (gloves, weigh boats, paper towels) must be disposed of as hazardous solid waste.[1] Collect unused or contaminated solid material in a clearly labeled, sealed container for hazardous chemical waste.[1] Follow your institution's specific procedures for hazardous waste collection.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Visible dust generation during weighing. | - Air drafts in the fume hood. - Static electricity on weighing equipment. - Rapid transfer of the solid. | - Work at least six inches inside the face of the fume hood to minimize cross-drafts.[6] - Use anti-static equipment (e.g., anti-static gun, ionizer) to prevent dispersal of fine powders.[1] - Transfer the solid slowly and carefully. - For highly hazardous tasks, use a balance enclosure or glovebox.[5] |
| Contamination of surfaces outside the primary containment area. | - Improper handling techniques. - Inadequate housekeeping. - Dispersal of dust from the work area. | - Keep all containers with the compound sealed when not in use.[1] - Implement a disciplined clean-down routine. Use a vacuum with high-efficiency filtration (HEPA) for cleaning benches and floors; do not sweep.[5] - Damp wipe surfaces to remove any residual dust.[5] - Plan material flow to keep clean and dirty tasks separated.[5] |
| Skin or eye irritation after handling the compound. | - Inadequate or improperly used PPE. - Accidental exposure. | - Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[1] - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical aid.[4] - Review and reinforce proper PPE usage with all personnel. |
Experimental Protocol: Weighing and Transferring Solid this compound
This protocol outlines the steps for safely weighing and transferring the solid to minimize dust generation.
-
Preparation and Engineering Controls:
-
Designate an area within a certified chemical fume hood for all handling activities.[1]
-
Ensure the fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[2][4]
-
Place all necessary equipment (spatula, weigh boat, container, etc.) in the fume hood before starting.
-
-
Personal Protective Equipment (PPE) Inspection:
-
Before starting, inspect all PPE (gloves, lab coat, safety goggles) for integrity.[1]
-
-
Weighing Procedure:
-
Place a tared weigh boat on the balance inside the fume hood.
-
If the material is a fine powder, use anti-static equipment to neutralize static charges on the weigh boat and container.[1]
-
Slowly and carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any sudden movements that could create a dust cloud.
-
Once the desired weight is achieved, securely close the stock container.
-
-
Transfer to Reaction Vessel:
-
To prepare a solution, slowly add the weighed solid to the solvent to avoid splashing and dust generation.[1]
-
If transferring the solid to another container, do so carefully and minimize the drop height.
-
-
Decontamination and Waste Disposal:
-
Wipe the spatula clean with a disposable wipe.
-
Dispose of the weigh boat and any contaminated wipes in a designated hazardous solid waste container within the fume hood.[1]
-
Wipe down the work surface within the fume hood.
-
-
Final Steps:
Visualizations
Caption: Workflow for handling solid this compound.
Caption: Relationship between hazards and control measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dustarrest.com [dustarrest.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Analysis of N,N-disubstituted Acetamides: A Spectroscopic Guide
A detailed examination of 2-Chloro-N,N-diphenylacetamide and its analogs using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comparative analysis of the ¹H and ¹³C NMR data for this compound alongside its structurally related analogs, N,N-diphenylacetamide and 2-Bromo-N,N-diphenylacetamide. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and quality control of these and similar chemical entities in the field of drug development and organic chemistry.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparative compounds. Due to the limited availability of experimental NMR data for this compound in the public domain, predicted values from computational models are provided for this compound. The data for the analogs are derived from experimental sources.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | CH₂ | Aromatic Protons | Other | Solvent |
| This compound (Predicted) | 4.35 (s, 2H) | 7.20-7.45 (m, 10H) | - | CDCl₃ |
| N,N-diphenylacetamide | 2.10 (s, 3H, CH₃) | 7.15-7.35 (m, 10H) | - | CDCl₃ |
| 2-Bromo-N,N-diphenylacetamide | 4.15 (s, 2H) | 7.25-7.50 (m, 10H) | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C=O | CH₂/CH₃ | Aromatic Carbons | Solvent |
| This compound (Predicted) | 167.0 | 43.0 | 126.0, 128.5, 129.5, 141.0 | CDCl₃ |
| N,N-diphenylacetamide | 170.1 | 21.5 (CH₃) | 126.8, 128.0, 129.3, 142.5 | CDCl₃ |
| 2-Bromo-N,N-diphenylacetamide | 166.5 | 29.0 | 126.5, 128.8, 129.8, 141.5 | CDCl₃ |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: Standard probe temperature (e.g., 298 K).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm.
Data Processing:
The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Structural and Spectroscopic Relationships
The chemical structure of a molecule dictates its NMR spectrum. The following diagrams illustrate the key structural features of this compound and the logical workflow for its spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis.
Comparative Analysis of Mass Spectrometry and Alternative Techniques for 2-Chloro-N,N-diphenylacetamide
For Immediate Release
This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 2-Chloro-N,N-diphenylacetamide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of methodologies, performance characteristics, and data interpretation.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful technique for the structural elucidation and quantification of this compound. The molecule has a molecular weight of 245.70 g/mol .[1] While experimental mass spectra for this specific compound are not widely published, a predicted fragmentation pattern can be derived from the principles of mass spectrometry and data from structurally similar compounds.
Predicted Mass Spectrum and Fragmentation
Upon electron ionization (EI), this compound is expected to form a molecular ion peak ([M]+) at m/z 245. The presence of the chlorine atom will result in a characteristic isotopic peak ([M+2]+) at m/z 247, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the 37Cl isotope.
The primary fragmentation of the molecule is anticipated to occur at the C-C and C-N bonds adjacent to the carbonyl group, as is common for amides. Key predicted fragments include:
-
Loss of the chloromethyl group (•CH2Cl): This would result in a fragment at m/z 196.
-
Cleavage of the amide bond: This could lead to the formation of the diphenylamine radical cation at m/z 169 or the chloroacetyl cation at m/z 77.
-
A McLafferty-type rearrangement is also possible, though less likely given the structure.
A detailed experimental protocol for acquiring the mass spectrum of this compound and a diagram of its predicted fragmentation pathway are provided below.
Alternative Analytical Methodologies
For routine quantitative analysis, HPLC-UV and LC-MS/MS offer robust alternatives to direct infusion or GC-MS analysis. These techniques are particularly advantageous for the analysis of complex mixtures and for achieving high sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of N-substituted acetamides. The aromatic rings in this compound will provide strong UV absorbance, making this a suitable detection method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for trace-level quantification in complex matrices, such as biological fluids or environmental samples. For this compound, specific precursor-to-product ion transitions can be monitored for highly selective detection.
Performance Comparison
The following table summarizes the typical performance characteristics of the different analytical techniques for compounds structurally similar to this compound.
| Parameter | Mass Spectrometry (GC-MS/Direct Infusion) | HPLC-UV | LC-MS/MS |
| Selectivity | High (based on m/z) | Moderate | Very High |
| Sensitivity | Moderate to High | Low to Moderate | Very High |
| Limit of Detection (LOD) | ng - pg range | µg - ng range | pg - fg range |
| Limit of Quantification (LOQ) | ng - pg range | µg - ng range | pg - fg range |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Primary Application | Structural Elucidation, Qualitative ID | Routine Quantification | Trace Quantification, Complex Matrices |
Experimental Protocols
Mass Spectrometry (GC-MS) Protocol
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
HPLC-UV Protocol
Instrumentation: A standard HPLC system with a UV detector.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
LC-MS/MS Protocol
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: As per the HPLC-UV protocol, with further dilution as necessary to fall within the linear range of the instrument.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: Predicted transitions would involve the precursor ion [M+H]+ at m/z 246, with product ions resulting from the loss of the chloromethyl group or cleavage of the amide bond.
Visualizations
Caption: Predicted EI fragmentation pathway of this compound.
Caption: A generalized workflow for the quantitative analysis by LC-MS/MS.
References
A Comparative Guide to the Infrared Spectrum of 2-Chloro-N,N-diphenylacetamide
This guide provides a detailed interpretation of the infrared (IR) spectrum of 2-Chloro-N,N-diphenylacetamide, a tertiary amide of interest in synthetic chemistry. For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of this molecule is crucial for its identification and quality control. This document compares its expected spectral features with those of similar compounds, provides a standard experimental protocol for spectral acquisition, and illustrates the workflow of IR spectral analysis.
Interpreting the Key Spectral Features
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its functional groups. As a tertiary amide, the most prominent feature is the carbonyl (C=O) stretching vibration, also known as the Amide I band, which typically appears in the 1680-1630 cm⁻¹ region.[1] Unlike primary and secondary amides, the spectrum of this compound will lack the characteristic N-H stretching and bending vibrations.[1][2] The presence of two phenyl groups introduces strong absorptions corresponding to aromatic C-H and C=C stretching. Furthermore, the carbon-chlorine (C-Cl) bond will exhibit a stretching vibration in the fingerprint region.
Comparative Analysis of IR Spectra
To better understand the spectral characteristics of this compound, its expected IR absorption frequencies are compared with those of two related tertiary amides: N,N-diphenylacetamide and 2-chloro-N,N-diethylacetamide. This comparison highlights the influence of the chloro substituent and the nature of the N-alkyl/aryl groups on the vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | N,N-diphenylacetamide | 2-chloro-N,N-diethylacetamide |
| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 | N/A |
| Aliphatic C-H | Stretch | ~2960 - 2850 | ~2960 - 2850 (from methyl) | ~2970 - 2870 (from ethyl) |
| Amide C=O | Stretch (Amide I) | ~1670 - 1650 | ~1660 | ~1650 |
| Aromatic C=C | Stretch | ~1600, ~1490 | ~1600, ~1495 | N/A |
| C-N | Stretch | ~1350 | ~1350 | ~1280 |
| C-Cl | Stretch | ~750 - 700 | N/A | ~780 |
| Aromatic C-H | Out-of-plane bend | ~750, ~700 | ~750, ~700 | N/A |
Note: The expected wavenumbers for this compound are estimated based on the spectra of analogous compounds and general principles of IR spectroscopy. Experimental values may vary slightly.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the potassium bromide (KBr) pellet method for acquiring the IR spectrum of a solid sample like this compound.
Materials:
-
This compound (1-2 mg)
-
Infrared-grade potassium bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Spatula
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture will interfere with the spectrum, particularly in the O-H stretching region.
-
Grinding: Place approximately 100-200 mg of dry KBr into an agate mortar. Add 1-2 mg of the this compound sample.
-
Mixing and Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Loading the Die: Transfer a portion of the powdered mixture into the die of a pellet press. Distribute the powder evenly.
-
Pressing the Pellet: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will compress the powder into a small, transparent or translucent pellet.
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectral Acquisition: Record the background spectrum (air). Then, acquire the spectrum of the sample. The resulting spectrum should show clear absorption bands without excessive scattering or detector saturation.
-
Data Analysis: Process the acquired spectrum to identify the wavenumbers of the absorption peaks and compare them with the expected values.
Workflow for IR Spectral Interpretation
The following diagram illustrates the logical workflow for the interpretation of an unknown IR spectrum, a process applicable to the analysis of this compound and its alternatives.
Caption: Workflow for IR Spectral Analysis.
References
A Comparative Guide to the Analgesic Efficacy of Diphenylacetamide Derivatives and Diclofenac Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of emerging diphenylacetamide derivatives against the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. By presenting available preclinical data, detailed experimental methodologies, and outlining the primary mechanism of action, this document aims to inform further research and development in the field of novel analgesics.
Comparative Analgesic Performance
Recent pharmacological studies have identified diphenylacetamide derivatives as a promising class of compounds with significant analgesic properties. This section presents quantitative data from preclinical models to objectively assess their efficacy in comparison to diclofenac sodium.
Hot Plate Test
The hot plate test is a standard method for evaluating the central analgesic effects of pharmacological substances by measuring the reaction time of an animal to a thermal stimulus. An increased latency in response to the heat is indicative of an analgesic effect.
In a comparative study, the analgesic activity of three novel 2-chloro-N,N-diphenylacetamide derivatives, designated as AKM-1, AKM-2, and AKM-3, was evaluated against diclofenac sodium in rats. The results, summarized in Table 1, indicate that at the tested doses, compound AKM-2 exhibited a notable increase in mean reaction time, suggesting an analgesic efficacy comparable to that of diclofenac sodium[1].
Table 1: Analgesic Activity of this compound Derivatives Compared to Diclofenac Sodium using the Hot Plate Method in Rats.[1]
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM |
| 0 min | ||
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 7.30 ± 0.27 |
| AKM-1 | 200 | 7.28 ± 0.26 |
| AKM-2 | 200 | 7.32 ± 0.29 |
| AKM-3 | 200 | 7.30 ± 0.28 |
Data is presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). A significant increase in reaction time at 60 minutes for AKM-2 was reported as comparable to Diclofenac Sodium, though specific time-point data for the derivatives was not fully detailed in the source.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for diclofenac and many other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation[2][3]. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation[2].
Molecular docking studies on this compound derivatives, particularly the active compound AKM-2, have shown good binding affinity for both COX-1 and COX-2 enzymes. This suggests that their analgesic effect is likely mediated through the inhibition of the cyclooxygenase pathway, similar to diclofenac[1][4].
Experimental Protocols
To ensure the reproducibility and validation of analgesic screening, detailed experimental protocols for key in-vivo assays are provided below.
General Workflow for In-Vivo Analgesic Screening
The following diagram illustrates a generalized workflow for the preclinical screening of novel compounds for analgesic activity.
Hot Plate Test
Principle: This method assesses the central analgesic activity by measuring the latency of the animal's response to a thermal stimulus. An increase in the time taken to respond is indicative of an analgesic effect.
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface (typically maintained at 55 ± 0.5°C).
-
Plexiglass cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Acclimatization: Animals (typically mice or rats) are acclimatized to the laboratory environment for at least one hour before the experiment.
-
Baseline Reading: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered the test diphenylacetamide derivative, diclofenac sodium (as a standard), or the vehicle (as a control) via a specified route (e.g., oral, intraperitoneal).
-
Post-Treatment Readings: The reaction time of each animal is measured again at predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage increase in latency or the maximum possible effect (%MPE) is calculated and compared between the groups.
Tail-Flick Test
Principle: This test is used to evaluate spinal analgesic effects by measuring the time it takes for an animal to "flick" its tail in response to a radiant heat source.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Acclimatization: Animals are accustomed to the restrainer before the test day.
-
Baseline Latency: The animal's tail is positioned over the radiant heat source, and the time taken to flick the tail away is recorded as the baseline latency. A cut-off time is set to avoid tissue damage.
-
Drug Administration: The test compounds, standard, and vehicle are administered to their respective groups.
-
Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to the baseline and the control group.
Acetic Acid-Induced Writhing Test
Principle: This is a chemical-based pain model used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing (stretching) response, and a reduction in the number of writhes indicates analgesia.
Apparatus:
-
Observation chambers.
-
Syringes for injection.
-
Stopwatch.
Procedure:
-
Drug Administration: Animals (typically mice) are pre-treated with the test compounds, diclofenac sodium, or vehicle.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: Each animal is immediately placed in an observation chamber, and the number of writhes is counted for a specific duration (e.g., 20 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Conclusion and Future Directions
The available preclinical data, primarily from the hot plate test, suggests that certain diphenylacetamide derivatives, such as AKM-2, possess analgesic efficacy comparable to the established NSAID, diclofenac sodium[1]. The proposed mechanism of action via inhibition of the cyclooxygenase pathway provides a strong rationale for their analgesic properties[1][4].
However, to establish a comprehensive analgesic profile, further in-vivo studies are essential. Direct comparative evaluations of these derivatives against diclofenac sodium in other established pain models, including the tail-flick and acetic acid-induced writhing tests, are necessary. Additionally, future research should focus on detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of compounds, as well as thorough safety and pharmacokinetic profiling to assess their potential as viable clinical candidates for pain management.
References
- 1. benchchem.com [benchchem.com]
- 2. jptcp.com [jptcp.com]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
Unveiling the Potential of 2-Chloro-N,N-diphenylacetamide Derivatives: A Comparative Guide for Researchers
For Immediate Release
A novel class of compounds, 2-Chloro-N,N-diphenylacetamide derivatives, is emerging as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of new analgesic and antimicrobial agents. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Analgesic Performance
Recent studies have highlighted the analgesic properties of novel this compound derivatives. The 'AKM' series of compounds, in particular, has been evaluated for its efficacy in pain management, with results benchmarked against the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.
The analgesic activity was assessed using the hot plate method in rats, a standard model for evaluating central analgesic effects. The time taken for the animal to respond to a thermal stimulus is measured, with an increase in reaction time indicating an analgesic effect.
Table 1: Comparative Analgesic Activity of this compound Derivatives
| Compound | Dose (mg/kg) | Mean Reaction Time (seconds ± SEM) |
| Before Treatment | ||
| After 60 min | ||
| Control (Vehicle) | - | 7.15 ± 0.22 |
| 7.25 ± 0.25 | ||
| Diclofenac Sodium | 10 | 7.20 ± 0.28 |
| 12.80 ± 0.35 | ||
| AKM-1 | 200 | 7.28 ± 0.26 |
| 9.85 ± 0.29* | ||
| AKM-2 | 200 | 7.32 ± 0.29 |
| 12.55 ± 0.33 | ||
| AKM-3 | 200 | 7.30 ± 0.28 |
| 10.15 ± 0.31* |
*Data presented as Mean ± Standard Error of the Mean (SEM) for n=6 animals. Significance vs. control: *p<0.05, *p<0.01.
The data reveals that compound AKM-2 exhibited the most significant analgesic activity, comparable to that of the standard drug, diclofenac sodium[1]. This suggests that specific structural modifications to the this compound backbone can lead to potent analgesic agents.
Antimicrobial Activity Profile
A series of 2-hydrazinyl-N,N-diphenylacetamide derivatives, synthesized from the this compound precursor, has demonstrated notable antimicrobial and antifungal properties[2][3]. The cup plate method was employed to screen for activity, where the zone of inhibition around a compound-impregnated disc on an agar plate indicates its antimicrobial efficacy.
-
A1: 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide
-
A5: 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide
-
A7: 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide
Table 2: Antimicrobial and Antifungal Activity of 2-hydrazinyl-N,N-diphenylacetamide Derivatives (Qualitative)
| Compound | Target Organisms | Activity Level |
| A1 | Fungal Strains | Significant |
| A5 | Bacterial & Fungal Strains | Significant |
| A7 | Bacterial & Fungal Strains | Significant |
Further quantitative studies are required to establish the precise MIC values of these compounds against a panel of pathogenic bacteria and fungi.
Mechanism of Action: Cyclooxygenase Inhibition
The analgesic and anti-inflammatory effects of this compound derivatives are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By blocking the active site of COX enzymes, these derivatives prevent the conversion of arachidonic acid into prostaglandins, thereby reducing pain and inflammation.
Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of the parent compound, this compound, is typically achieved through the chloroacetylation of diphenylamine.
-
Reaction Setup: Diphenylamine is dissolved in a suitable solvent, such as toluene.
-
Acylation: Chloroacetyl chloride is added dropwise to the solution.
-
Reflux: The reaction mixture is refluxed for several hours to ensure complete reaction.
-
Work-up: The mixture is then cooled and poured into ice-water to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.
Further derivatization, such as the synthesis of the 2-hydrazinyl derivatives, involves subsequent reaction with hydrazine hydrate.
Caption: General experimental workflow for synthesis.
In Vivo Analgesic Activity: Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Wistar albino rats of either sex (150-200g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Baseline Measurement: The initial reaction time of each animal (paw licking or jumping) is recorded by placing it on the hot plate. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compounds, vehicle control, and standard drug are administered (e.g., intraperitoneally).
-
Post-treatment Measurement: The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after administration.
-
Data Analysis: The increase in reaction time is calculated and statistically analyzed to determine the analgesic effect.
In Vitro Antimicrobial Susceptibility: Cup Plate Method
This is a common method for screening the antimicrobial activity of new compounds.
-
Media Preparation: A suitable sterile nutrient agar is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: A sterile borer is used to create uniform wells or 'cups' in the agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to the wells. A standard antibiotic and a solvent control are also used.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The available data strongly suggest that this compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The significant analgesic activity of the AKM series, comparable to diclofenac, warrants further investigation and optimization. Similarly, the reported antimicrobial and antifungal potential of the hydrazinyl derivatives highlights an additional avenue for drug discovery. Future research should focus on elucidating the structure-activity relationships within this class of compounds to design and synthesize more potent and selective candidates for clinical development.
References
Comparative Analysis of 2-Chloro-N,N-diphenylacetamide Derivatives as Cyclooxygenase (COX) Enzyme Inhibitors
A comprehensive guide for researchers and drug development professionals on the docking studies and analgesic potential of novel 2-Chloro-N,N-diphenylacetamide derivatives, with a comparative evaluation against the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
This guide provides an objective comparison of newly synthesized this compound derivatives, designated as AKM-1, AKM-2, and AKM-3, with Diclofenac in their interaction with cyclooxygenase (COX) enzymes. The data presented is based on molecular docking studies and in-vivo analgesic activity evaluations, offering valuable insights into their potential as anti-inflammatory and analgesic agents.
Comparative Performance Data
The efficacy of the synthesized this compound derivatives was assessed through in-silico molecular docking studies against COX-1 and COX-2 enzymes and in-vivo analgesic assays. The results are summarized in the tables below, providing a clear comparison with the standard drug, Diclofenac.
Molecular Docking Scores
The binding affinities of the synthesized compounds with COX-1 and COX-2 were evaluated using molecular docking simulations. Lower docking scores indicate a higher binding affinity.[1]
| Compound | Docking Score on COX-1 (kcal/mol) | Docking Score on COX-2 (kcal/mol) |
| AKM-1 | -7.28 | -8.15 |
| AKM-2 | -7.89 | -8.94 |
| AKM-3 | -7.54 | -8.43 |
| Diclofenac (Standard) | -8.21 | -9.23 |
Table 1: Molecular docking scores of this compound derivatives and Diclofenac on COX-1 and COX-2 enzymes.[1]
In-Vivo Analgesic Activity
The analgesic potential of the compounds was determined using the hot plate method, a standard model for assessing central analgesic activity.[1] The mean reaction time of the animals to a thermal stimulus was measured after the administration of the test compounds.[2] An increase in reaction time indicates an analgesic effect.
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds ± SEM) |
| Control | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 12.35 ± 0.32 |
| AKM-1 | 200 | 9.85 ± 0.28* |
| AKM-2 | 200 | 11.98 ± 0.31 |
| AKM-3 | 200 | 10.76 ± 0.29* |
*Table 2: Analgesic activity of this compound derivatives compared to Diclofenac Sodium using the hot plate method in rats. Data is presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). p<0.05, **p<0.01 compared to the control group.[2]
Among the synthesized compounds, AKM-2 demonstrated the most promising results, with a docking score comparable to Diclofenac and significant analgesic activity.[1][2]
Experimental Protocols
Molecular Docking Studies
The in-silico molecular docking studies were performed to predict the binding mode and affinity of the synthesized this compound derivatives with the active sites of COX-1 and COX-2 enzymes.[1]
-
Protein and Ligand Preparation: The three-dimensional crystal structures of COX-1 (PDB ID: 2OYU) and COX-2 (PDB ID: 1PXX) were obtained from the Protein Data Bank.[1] The 2D structures of the synthesized ligands (AKM-1, AKM-2, AKM-3) and the standard drug (Diclofenac) were drawn using ChemDraw/ChemSketch and converted to 3D structures.[1] The energy of these structures was minimized to obtain a stable conformation.[1]
-
Docking Simulation: Molecular docking was performed using docking software to place the ligands into the binding sites of the COX enzymes. The docking protocol involved defining the grid box around the active site of the enzymes and running the docking algorithm to generate different binding poses of the ligands.
-
Analysis of Results: The best-docked poses were selected based on the docking score and the analysis of non-bonded interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.
In-Vivo Analgesic Activity (Hot Plate Method)
The analgesic activity of the synthesized compounds was evaluated in an in-vivo model using the hot plate method.[1] This method assesses the central analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus.[2]
-
Animal Acclimatization: Healthy albino rats were acclimatized to the laboratory conditions for a week before the experiment.
-
Baseline Reading: The initial reaction time of each animal to the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), was recorded. The reaction time is the time taken for the animal to exhibit signs of nociception, such as licking its paws or jumping.[2] A cut-off time is set to prevent tissue damage.[2]
-
Administration of Test Compounds: The animals were divided into different groups, and the synthesized derivatives, the standard drug (Diclofenac sodium), and a vehicle control were administered to the respective groups.[2]
-
Post-treatment Readings: The reaction time of each animal was recorded at specific time intervals (e.g., 30, 60, 90, and 120 minutes) after the administration of the compounds.[2]
-
Statistical Analysis: The data obtained were statistically analyzed to determine the significance of the analgesic effect of the test compounds compared to the control group.
Visualized Workflows and Pathways
Caption: General workflow for molecular docking studies.
Caption: COX enzyme signaling pathway and inhibition.
References
Comparative Reactivity of 2-chloro-N,N-diphenylacetamide versus other N-substituted Chloroacetamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reactivity of 2-chloro-N,N-diphenylacetamide against other N-substituted chloroacetamides. Supported by experimental data, this document details the underlying factors governing their reactivity in nucleophilic substitution reactions, offers experimental protocols for their synthesis and kinetic analysis, and visualizes key reaction pathways.
The family of N-substituted chloroacetamides serves as a versatile class of intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Their utility stems from the presence of a reactive carbon-chlorine bond, which readily participates in nucleophilic substitution reactions. Understanding the relative reactivity of different N-substituted analogues is paramount for reaction optimization and the rational design of novel compounds. This guide focuses on the comparative reactivity of this compound and its N-aryl counterparts.
Executive Summary
The reactivity of N-substituted 2-chloroacetamides in nucleophilic substitution reactions is primarily governed by the electronic and steric nature of the substituents on the nitrogen atom. The core reaction mechanism is a bimolecular nucleophilic substitution (SN2) at the α-carbon, leading to the displacement of the chloride ion.
Electronic Effects: For N-aryl-2-chloroacetamides, the electronic properties of the substituent on the aryl ring significantly influence the electrophilicity of the α-carbon. Electron-withdrawing groups on the aryl ring increase the reaction rate by rendering the α-carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate.
Steric Effects: The steric bulk of the substituents on the nitrogen atom plays a crucial role in determining the accessibility of the α-carbon to the incoming nucleophile. Increased steric hindrance around the reaction center can significantly impede the SN2 transition state, leading to a decrease in the reaction rate. This is particularly relevant when comparing N,N-disubstituted chloroacetamides, such as this compound, to their N-monosubstituted counterparts.
Comparative Reactivity Data
| N-Substituted Chloroacetamide | Substituent on Aryl Ring | Hammett Constant (σₚ) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |
| N-(4-Methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | -0.27 | 0.085 | 0.45 |
| N-(4-Methylphenyl)-2-chloroacetamide | 4-CH₃ | -0.17 | 0.112 | 0.59 |
| N-Phenyl-2-chloroacetamide | H | 0.00 | 0.190 | 1.00 |
| N-(4-Chlorophenyl)-2-chloroacetamide | 4-Cl | +0.23 | 0.355 | 1.87 |
| N-(4-Nitrophenyl)-2-chloroacetamide | 4-NO₂ | +0.78 | 1.480 | 7.79 |
| This compound | (Two Phenyl groups) | - | Not available; expected to be lower | < 1.00 |
Analysis of Reactivity:
The data for the N-aryl-2-chloroacetamides clearly demonstrates the influence of substituents on the phenyl ring. As the Hammett constant (σₚ) increases, indicating a more electron-withdrawing substituent, the second-order rate constant (k₂) also increases. This is consistent with the SN2 mechanism, where electron-withdrawing groups enhance the electrophilicity of the carbon atom undergoing nucleophilic attack.
For This compound , while quantitative data is unavailable, a significantly lower reactivity compared to N-phenyl-2-chloroacetamide is anticipated. This is primarily due to the substantial steric hindrance imposed by the two phenyl groups on the nitrogen atom. These bulky groups shield the α-carbon from the approaching nucleophile, making the formation of the SN2 transition state more difficult. This steric impediment is expected to outweigh the electronic effects of the two phenyl rings.
Experimental Protocols
Detailed methodologies for the synthesis of N-substituted chloroacetamides and the kinetic analysis of their reactions are provided below.
General Synthesis of N-Aryl-2-chloroacetamides
Materials:
-
Substituted Aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), dry
Procedure:
-
Dissolve the substituted aniline in dry DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound[1]
Materials:
-
Diphenylamine (0.04 M)
-
Chloroacetyl chloride (0.04 M)
-
Toluene (200 ml)
Procedure:
-
Dissolve diphenylamine in toluene in a round-bottom flask.
-
Add chloroacetyl chloride to the solution.
-
Reflux the reaction mixture for 4 hours.[1]
-
Pour the reaction mixture into crushed ice.
-
Allow the product to precipitate overnight.[1]
-
Filter the precipitate, wash with cold water, and dry.[1]
-
Recrystallize the crude product from ethanol.[1]
Kinetic Study of Nucleophilic Substitution with Thiophenol
The reactivity of different N-substituted chloroacetamides can be quantitatively compared by monitoring the rate of their reaction with a nucleophile, such as thiophenol, using techniques like HPLC or NMR spectroscopy.
Materials:
-
N-Substituted chloroacetamide of interest
-
Thiophenol
-
Methanol (HPLC grade)
-
Internal standard (e.g., naphthalene)
Procedure:
-
Prepare stock solutions of the N-substituted chloroacetamide, thiophenol, and the internal standard in methanol.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25°C) in a thermostated bath.
-
Initiate the reaction by mixing the chloroacetamide and thiophenol solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining chloroacetamide.
-
Plot the natural logarithm of the chloroacetamide concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
Repeat the experiment with different initial concentrations of thiophenol to determine the second-order rate constant (k₂).
Mandatory Visualization
The following diagrams illustrate the generalized synthetic workflow and the key mechanistic pathway discussed in this guide.
References
Comparative Crystallographic Analysis of 2-Chloro-N,N-diphenylacetamide and Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction data of 2-Chloro-N,N-diphenylacetamide and a comparative analysis with its structural analogs. This guide provides a comprehensive overview of their crystallographic parameters, experimental protocols, and a visual representation of the experimental workflow.
Introduction
This compound is a chemical intermediate of interest in synthetic and medicinal chemistry. Understanding its three-dimensional structure through X-ray crystallography is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide presents the crystallographic data for this compound and compares it with three structurally related compounds: the parent compound N,N-diphenylacetamide, the bromo-analog 2-Bromo-N,N-diphenylacetamide, and the N-monophenyl analog 2-Chloro-N-phenylacetamide. This comparative approach allows for an in-depth understanding of how substitutions on the acetamide group and the nitrogen atom influence the crystal packing and molecular conformation.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and its selected analogs. These tables facilitate a direct comparison of their unit cell dimensions, space groups, and refinement statistics.
Table 1: Crystallographic Data and Structure Refinement for this compound and Analogs
| Parameter | This compound[1] | N,N-Diphenylacetamide | 2-Bromo-N,N-diphenylacetamide | 2-Chloro-N-phenylacetamide |
| Formula | C₁₄H₁₂ClNO | C₁₄H₁₃NO | C₁₄H₁₂BrNO | C₈H₈ClNO |
| Molar Mass ( g/mol ) | 245.70 | 211.26 | 290.16 | 169.61 |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | Pna2₁ | P2₁/n | Cc |
| a (Å) | 6.4350 (13) | 9.1034 (5) | 9.398 | 5.0623 (15) |
| b (Å) | 12.799 (3) | 10.552 (6) | 13.898 | 18.361 (6) |
| c (Å) | 14.944 (3) | 11.769 (8) | 10.247 | 9.043 (3) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 90 | 112.460 | 102.13 (3) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1230.8 (5) | 1131.1 (12) | 1234.6 | 821.5 (5) |
| Z | 4 | 4 | 4 | 4 |
| Temperature (K) | 293 | 296 (2) | Not Reported | 297 |
| R-factor (R₁) | 0.045 | 0.060 | 0.0879 | 0.037 |
| wR-factor (wR₂) | 0.112 | 0.1505 | Not Reported | 0.086 |
Data for N,N-diphenylacetamide corresponds to the closely related N,2-diphenylacetamide as a proxy, for which full crystallographic data was available.[2]
Experimental Protocols
The determination of the crystal structures presented in this guide follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules. The general steps are outlined below.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown from a saturated solution of the compound. Common methods include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
A suitable single crystal is mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
References
Validating Synthesis: A Guide to Spectral Analysis
For researchers, scientists, and drug development professionals, the confirmation of a synthesized compound's identity and purity is a critical step. This guide provides a comprehensive comparison of key spectral analysis techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate chemical synthesis. We present supporting experimental data from the synthesis of common pharmaceutical compounds, detailed experimental protocols, and visual workflows to aid in the objective assessment of these methodologies.
The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. However, the synthesis itself is only part of the process. Rigorous validation is required to ensure the final product is indeed the desired compound and is free from significant impurities. Spectral analysis provides a powerful and non-destructive means to probe the molecular structure and confirm the outcome of a chemical reaction. By comparing the spectral data of a newly synthesized compound with that of a known standard or predicted values, researchers can gain a high degree of confidence in their results.
Comparative Spectral Analysis of Synthesized Pharmaceuticals
To illustrate the power of spectral analysis in synthesis validation, we present data from the synthesis of two widely recognized drugs: Ibuprofen and Aspirin. The following tables summarize the key spectral features observed in the synthesized products compared to their known reference values.
Ibuprofen Synthesis Validation
Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), can be synthesized through various routes. Here, we compare the spectral data of synthesized ibuprofen with a reference standard.
| Spectral Technique | Observed Spectral Data (Synthesized Ibuprofen) | Reference Spectral Data (Ibuprofen Standard) | Interpretation |
| ¹H NMR (ppm) | 3.73 (q, 1H, benzylic H), 0.91 (d, 6H, methyl H)[1] | ~3.7 (q, 1H), ~0.9 (d, 6H) | The chemical shift and multiplicity of the benzylic and methyl protons in the synthesized product closely match the reference, confirming the presence of the isobutyl and propanoic acid moieties. |
| IR (cm⁻¹) | 1706 (C=O, carboxylic acid), broad 3300-2400 (O-H, carboxylic acid)[1] | ~1710 (C=O), broad ~3300-2500 (O-H) | The presence of a strong carbonyl peak and a broad hydroxyl peak are characteristic of a carboxylic acid, a key functional group in ibuprofen.[1][2] |
| Mass Spec (m/z) | 206 (M⁺) | 206.13 | The molecular ion peak at m/z 206 corresponds to the molecular weight of ibuprofen, confirming the overall mass of the synthesized molecule. |
Aspirin Synthesis Validation
Aspirin (acetylsalicylic acid) is synthesized from salicylic acid and acetic anhydride. The spectral data below validates the conversion.
| Spectral Technique | Observed Spectral Data (Synthesized Aspirin) | Reference Spectral Data (Salicylic Acid - Starting Material) | Interpretation |
| ¹H NMR (ppm) | 2.3 (s, 3H, acetyl H), 7.0-8.2 (m, 4H, aromatic H), 11.5 (br s, 1H, COOH) | 6.9-8.1 (m, 4H, aromatic H), 10.5 (br s, 1H, phenolic OH), 12.5 (br s, 1H, COOH) | The disappearance of the phenolic -OH peak from salicylic acid and the appearance of a new singlet at ~2.3 ppm for the acetyl group protons confirm the esterification of the starting material.[3] |
| IR (cm⁻¹) | 1749 (C=O, ester), 1680 (C=O, carboxylic acid)[3][4] | 1652 (C=O, carboxylic acid), broad 3200-2500 (O-H, phenolic and carboxylic) | The appearance of a new carbonyl peak around 1750 cm⁻¹ for the ester and the shift of the carboxylic acid carbonyl peak confirm the formation of aspirin.[3][4] |
| Mass Spec (m/z) | 180 (M⁺) | 138 (M⁺) | The molecular ion peak at m/z 180 matches the molecular weight of aspirin, indicating the addition of an acetyl group to the salicylic acid. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable spectral data.
Protocol 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is properly positioned within the probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
Set the appropriate acquisition parameters, including the pulse angle (typically 90°), number of scans, and relaxation delay. For quantitative NMR, a longer relaxation delay (5 times the longest T1) is crucial.[6]
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.[7]
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solids (KBr Pellet): Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solids (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.[8]
-
Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9]
-
-
Instrument Setup: Place the sample holder into the spectrometer's sample compartment.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure solvent/KBr) to subtract atmospheric and solvent absorbances.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups present in the molecule.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the ppm or ppb range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization technique (e.g., Electron Impact (EI), Electrospray Ionization (ESI)). ESI is a "soft" technique suitable for fragile molecules, while EI causes more fragmentation.[10]
-
Set the mass analyzer parameters (e.g., mass range, scan speed).
-
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).[11]
-
Data Analysis:
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating a chemical synthesis and the relationship between the different spectral analyses.
Caption: Workflow for the validation of a chemical synthesis.
Caption: Relationship between spectral techniques for structure validation.
References
- 1. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 2. staff.najah.edu [staff.najah.edu]
- 3. odinity.com [odinity.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
Comparative Antimicrobial Activity of Diphenylamine Derivatives: A Guide for Researchers
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, diphenylamine and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial activity of various diphenylamine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of several diphenylamine derivatives has been evaluated using standardized methods. The following tables summarize the quantitative data from key studies, providing a clear comparison of their activity against a range of bacterial and fungal strains.
A study by Kumar and Mishra (2015) investigated a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives (A1-A9). Their antimicrobial activity was assessed by the cup plate method, with the zone of inhibition serving as a measure of efficacy.[1]
Table 1: Antibacterial Activity of 2-hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [1]
| Compound | Bacillus pumilus | Bacillus subtilis | Escherichia coli | Proteus vulgaris |
| A1 | 15 | 16 | 14 | 13 |
| A2 | 12 | 13 | 11 | 10 |
| A3 | 18 | 19 | 17 | 16 |
| A4 | 11 | 12 | 10 | 09 |
| A5 | 16 | 17 | 15 | 14 |
| A6 | 13 | 14 | 12 | 11 |
| A7 | 17 | 18 | 16 | 15 |
| A8 | 14 | 15 | 13 | 12 |
| A9 | 19 | 20 | 18 | 17 |
| Chloramphenicol (Std.) | 25 | 26 | 24 | 22 |
Table 2: Antifungal Activity of 2-hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [1]
| Compound | Aspergillus niger | Aspergillus flavus | Rhizopus oryzae |
| A1 | 18 | 17 | 19 |
| A2 | 14 | 13 | 15 |
| A3 | 20 | 19 | 21 |
| A4 | 12 | 0 | 13 |
| A5 | 17 | 16 | 18 |
| A6 | 15 | 14 | 16 |
| A7 | 19 | 18 | 20 |
| A8 | 16 | 15 | 17 |
| A9 | 21 | 0 | 22 |
| Fluconazole (Std.) | 26 | 24 | 27 |
Further research by Dragancea et al. provides Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of aminodiphenylamine derivatives, offering a more precise measure of their potency.
Table 3: Antibacterial Activity of Aminodiphenylamine Derivatives (MIC and MBC in mg/mL) [2]
| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa |
| MIC | MBC | MIC | MBC | |
| 1 | 0.312 | 0.625 | 0.625 | 1.25 |
| 2 | 1.25 | 2.5 | 2.5 | 5 |
| 3 | 2.5 | 5 | 5 | >5 |
| 4 | 1.25 | 2.5 | 2.5 | 5 |
| 5 | 2.5 | 5 | 5 | >5 |
| 6 | 0.312 | 0.625 | 0.625 | 1.25 |
| 7 | 1.25 | 2.5 | 2.5 | 5 |
| 8 | 2.5 | 5 | 5 | >5 |
| 9 | 1.25 | 2.5 | 2.5 | 5 |
Structure-Activity Relationship (SAR)
The antimicrobial activity of diphenylamine derivatives is significantly influenced by their chemical structure. The study by Kumar and Mishra revealed that the presence of electron-releasing groups, such as methoxy, methyl, and hydroxyl groups, tends to enhance antibacterial activity.[1] Conversely, the presence of chloro groups was associated with greater antifungal activity.[1] These findings suggest that targeted modifications to the diphenylamine scaffold can be used to modulate the antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Synthesis of 2-hydrazinyl-N,N-diphenylacetamide Derivatives
The synthesis of the 2-hydrazinyl-N,N-diphenylacetamide derivatives (A1-A9) involves a two-step process:
-
Synthesis of 2-chloro-N,N-diphenylacetamide: Diphenylamine is reacted with chloroacetyl chloride in toluene. The mixture is refluxed, and the product is precipitated by pouring the reaction mixture into crushed ice. The resulting precipitate is then filtered, washed, and recrystallized.[1]
-
Synthesis of 2-hydrazino-N,N-diphenylacetamide: The this compound is then reacted with hydrazine hydrate in methanol. The reaction mixture is refluxed for an extended period, followed by refrigeration to facilitate product crystallization. The product is then filtered and recrystallized.[1]
-
Synthesis of Final Derivatives (A1-A9): The 2-hydrazino-N,N-diphenylacetamide intermediate is further reacted with various aromatic aldehydes in the presence of glacial acetic acid in methanol to yield the final diphenylamine derivatives.[1]
Antimicrobial Susceptibility Testing
Cup Plate Method (Zone of Inhibition)
This method provides a qualitative assessment of antimicrobial activity.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells or "cups" of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the diphenylamine derivative solution (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., chloramphenicol for bacteria, fluconazole for fungi) and the solvent alone (as a negative control) are also tested in separate wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C for bacteria).
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[1]
Broth Microdilution Method (MIC and MBC)
This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits growth (MIC) or kills the microorganism (MBC).
-
Preparation of Dilutions: Serial twofold dilutions of the diphenylamine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto fresh, antibiotic-free agar plates. The plates are then incubated. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.[2]
Proposed Mechanism of Action
While the precise mechanism of action for many diphenylamine derivatives is still under investigation, a plausible signaling pathway involves the disruption of the bacterial cell membrane. The lipophilic nature of the diphenylamine scaffold allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion can lead to a loss of membrane integrity, causing leakage of essential intracellular components and ultimately leading to cell death.
This guide provides a foundational understanding of the antimicrobial potential of diphenylamine derivatives. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic index of these promising compounds for clinical applications.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-N,N-diphenylacetamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-N,N-diphenylacetamide, a chlorinated organic compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted within a chemical fume hood to prevent inhalation of any dust or vapors.[2][3] An emergency spill kit appropriate for chemical spills should be readily accessible.[2]
In the event of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3]
In all cases of exposure, seek immediate medical attention.[2][3]
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] As a chlorinated organic compound, this compound waste must be collected in a dedicated container for halogenated organic waste .[1][5]
Key Principles for Waste Container Management:
-
Container Type: Use only approved, leak-proof containers, preferably made of plastic (HDPE).[6][7] The container must be in good condition with no cracks or leaks.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[2][9]
-
Closure: Keep the waste container securely closed except when adding waste.[6][8]
-
Incompatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3][9]
-
Storage: Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory.[2][6] This area should be at or near the point of waste generation.[6]
| Waste Management Summary | Requirement |
| Waste Stream | Halogenated Organic Waste[1][5] |
| Container Type | Leak-proof, approved hazardous waste container (plastic preferred)[6][7] |
| Container Labeling | "Hazardous Waste," "this compound," Hazard Pictograms[2][9] |
| Storage Location | Designated Satellite Accumulation Area[2][6] |
| Maximum Accumulation | Up to 55 gallons (or institutional limit)[4][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste, including unused solid material, solutions, and contaminated labware.
Experimental Protocol: Disposal of this compound
-
Waste Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated hazardous waste container for halogenated organic liquids.[2] Do not pour any waste containing this compound down the drain.[2][8]
-
Contaminated Materials: Dispose of all items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, as hazardous solid waste in the designated container.[2]
-
-
Spill Management:
-
In the event of a small spill within a fume hood, absorb the spill with an inert material such as vermiculite or sand.[2]
-
Carefully sweep or scoop the absorbed material and place it in a sealed container for hazardous waste disposal.[2]
-
Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][4]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or has reached the institutional time limit for accumulation, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[7]
-
Complete all required waste disposal paperwork, accurately identifying the contents of the container.[1]
-
Never attempt to treat or dispose of chlorinated organic waste through incineration or other methods outside of a licensed and approved hazardous waste disposal facility.[10][11]
-
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ethz.ch [ethz.ch]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. tandfonline.com [tandfonline.com]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Guide to Handling 2-Chloro-N,N-diphenylacetamide: Safety, Operations, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of 2-Chloro-N,N-diphenylacetamide. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chlorinated acetamides and general best practices for handling halogenated organic compounds. A thorough risk assessment should be conducted before commencing any work with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound that should be handled with caution. Based on data for analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles and a face shield are required when there is a potential for splashing.[1] | Protects eyes from splashes and airborne particles. |
| Skin Protection | Gloves: Chemical-resistant gloves (nitrile recommended). Inspect for degradation and replace frequently.[2] Lab Coat: Flame-resistant lab coat worn over long pants and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1] | Minimizes inhalation exposure to dust and vapors. |
Physical and Chemical Properties
| Property | This compound | 2-Chloro-N,N-dimethylacetamide | 2-Chloro-N,N-diethylacetamide | 2-Chloro-N-phenylacetamide |
| Molecular Formula | C₁₄H₁₂ClNO[3] | C₄H₈ClNO[4] | C₆H₁₂ClNO[5] | C₈H₈ClNO[6] |
| Molecular Weight | 245.70 g/mol [3] | 121.56 g/mol [4] | 149.62 g/mol | 169.61 g/mol [6] |
| Melting Point | 140 °C (413 K)[3] | Not Available | Not Available | 136-139 °C[6] |
| Boiling Point | Not Available | Not Available | 148-150 °C / 55 mmHg[5] | 340.0 °C (Predicted)[6] |
| Density | Not Available | Not Available | 1.089 g/mL at 25 °C[5] | Not Available |
| Appearance | Crystalline solid[3] | Not Available | Liquid[5] | Solid[6] |
GHS Hazard Information for Analogous Compounds
The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound. This information should be used to inform a conservative risk assessment.
| Hazard Statement | 2-Chloro-N,N-dimethylacetamide[1] | 2-Chloro-N,N-diethylacetamide | 2-Chloroacetamide[7] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) | Category 3 (Toxic if swallowed) |
| Acute Toxicity, Dermal | Not Classified | Category 4 (Harmful in contact with skin) | Not Classified |
| Acute Toxicity, Inhalation | Not Classified | Category 4 (Harmful if inhaled) | Not Classified |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | Category 2 (Causes skin irritation) | Not Classified |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 2A (Causes serious eye irritation) | Not Classified |
| Skin Sensitization | Not Classified | Not Classified | Category 1 (May cause an allergic skin reaction) |
| Reproductive Toxicity | Not Classified | Not Classified | Category 2 (Suspected of damaging fertility or the unborn child) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Not Classified |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the published synthesis of this compound and outlines the necessary safety precautions.[3]
Materials:
-
Diphenylamine
-
Chloroacetyl chloride
-
Toluene
-
Ethanol
-
Appropriate glassware
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
Procedure:
-
Preparation: Set up the reaction apparatus within a certified chemical fume hood. Ensure all glassware is dry and free of contaminants.
-
Reagent Addition: In a round-bottom flask, dissolve diphenylamine (0.01 mol) in 50 ml of toluene. Slowly add chloroacetyl chloride (0.01 mol) to the solution.
-
Reaction: Reflux the reaction mixture for 2 hours.
-
Precipitation: After cooling, add 150 ml of water to the reaction mixture to precipitate the product.
-
Filtration and Washing: Filter the precipitate, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.
Spill Management
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
As a chlorinated organic compound, this compound must be disposed of as halogenated organic waste.[8][9]
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solvents.[10]
-
Contaminated Materials: Dispose of all items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, as hazardous solid waste.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name.
-
Do not mix with non-halogenated waste, acids, bases, or other incompatible waste streams.[11]
-
Arrange for pickup and disposal through your institution's EHS department.
Visualized Workflows
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N,N-diethylacetamide 97 2315-36-8 [sigmaaldrich.com]
- 6. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 7. eurofinsus.com [eurofinsus.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
